Dimethyl 2-aminoisophthalate
Description
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-aminobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBQPOJYBWWILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480933 | |
| Record name | dimethyl 2-aminoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57053-02-8 | |
| Record name | dimethyl 2-aminoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimethyl 2-aminoisophthalate CAS 57053-02-8 properties
An In-depth Technical Guide to Dimethyl 2-aminoisophthalate (CAS 57053-02-8)
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safety information for this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
This compound is a chemical compound with the CAS registry number 57053-02-8.[1][2] It is also known by synonyms such as dimethyl 2-aminobenzene-1,3-dicarboxylate and 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57053-02-8 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][3] |
| Molecular Weight | 209.20 g/mol | [2][3] |
| Melting Point | 102-103 °C | [1] |
| Boiling Point | 309.3 ± 22.0 °C (Predicted) | [1] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White to Light yellow powder to crystal | |
| Purity | >95% | [3][4] |
| Solubility | Not available | [3] |
| LogP | 1.42320 | [1] |
| Topological Polar Surface Area | 78.6 Ų | [2] |
Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for this compound and can be accessed through chemical databases such as ChemicalBook and Benchchem.[5][6][7]
Synthesis and Reactivity
Synthesis
A common method for the preparation of this compound involves the esterification of 2-aminoisophthalic acid.[8]
Experimental Protocol: Preparation of this compound [8]
-
To a solution of 2-amino-3-(methoxycarbonyl)benzoic acid (2.0 g, 10.25 mmol) in anhydrous tetrahydrofuran (9 mL) and methanol (6 mL), slowly add trimethylsilyldiazomethane (9.12 mL, 18.24 mmol) (2M in ether).
-
Stir the resulting mixture overnight at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography (1-6% methanol/CH₂Cl₂) to obtain this compound.
Reactivity
The chemical behavior of this compound is largely dictated by the nucleophilic amino group on the benzene ring, which allows for a variety of substitution and cyclization reactions.[9]
-
N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides or, more industrially, alcohols.[9] For example, N-methylation can be performed with agents like dimethyl sulfate.
-
Diazotization: As a primary aromatic amine, it can undergo diazotization to form a versatile diazonium salt, which can then be used in a range of subsequent functionalization reactions.[9]
Applications
The primary application of this compound is as an intermediate in pharmaceutical and chemical synthesis.[8] For instance, it is a precursor in the preparation of 2-(methylsulfonylamino) isophthalic acid dimethyl ester.[8]
Biological Activity
There is limited publicly available information specifically detailing the biological activities or signaling pathway interactions of this compound. Research has been conducted on related structures, such as 2-aminothiazole sulfonamide derivatives, which have shown potential antioxidant activities.[10] However, direct biological data for the title compound is not readily found in the searched literature.
Safety and Handling
This compound is classified as an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated area.
Table 2: Hazard and Precautionary Information
| Category | Information | Source |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| First Aid: Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid. | [3] |
| First Aid: Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid. | [3] |
| First Aid: Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [3] |
| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. | [3] |
Experimental Protocol: Safe Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[3][11]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3]
-
Spills: In case of a spill, avoid generating dust.[11] Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof machine and place the material into a suitable, sealed disposal container.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H11NO4 | CID 12217545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. 57053-02-8 this compound AKSci 3823CT [aksci.com]
- 5. This compound(57053-02-8) 1H NMR spectrum [chemicalbook.com]
- 6. 57053-02-8|this compound|BLD Pharm [bldpharm.com]
- 7. 57053-02-8 | this compound | Aryls | Ambeed.com [ambeed.com]
- 8. Page loading... [guidechem.com]
- 9. This compound | 57053-02-8 | Benchchem [benchchem.com]
- 10. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
synthesis of Dimethyl 2-aminoisophthalate from 2-amino-3-(methoxycarbonyl)benzoic acid
An In-depth Technical Guide to the Synthesis of Dimethyl 2-aminoisophthalate from 2-amino-3-(methoxycarbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the esterification of 2-amino-3-(methoxycarbonyl)benzoic acid to yield the target diester. This guide includes a proposed experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is an aromatic compound containing both amine and ester functional groups, making it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The synthesis from 2-amino-3-(methoxycarbonyl)benzoic acid involves the selective esterification of the remaining carboxylic acid group. A common and effective method for this transformation is the Fischer-Speier esterification, which utilizes an excess of alcohol in the presence of a strong acid catalyst.
Proposed Synthetic Pathway
The is proposed to proceed via an acid-catalyzed esterification reaction. In this reaction, the carboxylic acid functional group of the starting material is converted to a methyl ester using methanol as both the reagent and the solvent, with a strong acid like sulfuric acid serving as the catalyst. The amino group present on the aromatic ring is a basic site and will be protonated by the strong acid catalyst.[1] This necessitates the use of a stoichiometric or even an excess amount of the acid catalyst to ensure there is sufficient acid to protonate the carbonyl group of the carboxylic acid, which is a key step in activating it for nucleophilic attack by methanol.[1] The use of a large excess of methanol helps to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[1][2]
Experimental Protocol
The following is a detailed experimental protocol for the . This protocol is based on established Fischer-Speier esterification procedures for similar amino-substituted benzoic acids.[1][2]
Materials:
-
2-amino-3-(methoxycarbonyl)benzoic acid
-
Methanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-3-(methoxycarbonyl)benzoic acid (1 equivalent) in a large excess of absolute methanol (e.g., 20-40 molar equivalents). The methanol will also serve as the solvent.
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (1.5-2.0 equivalents) dropwise to the suspension. The addition of sulfuric acid is exothermic and may cause the temperature of the mixture to rise. It is also expected that the starting material will first form a salt and precipitate, which will then dissolve as the reaction proceeds.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate. This should be done in a fume hood as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| 2-amino-3-(methoxycarbonyl)benzoic acid | C₉H₉NO₄ | 195.17 | Off-white to pale yellow solid | >95% |
| This compound | C₁₀H₁₁NO₄ | 209.20[3] | White to light yellow powder or crystal[4] | >98.0% (HPLC)[4] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
The following diagram illustrates the chemical transformation.
References
Dimethyl 2-aminoisophthalate molecular structure and IUPAC name
Technical Guide: Dimethyl 2-aminoisophthalate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of this compound, a key aromatic compound with significant applications in materials science and organic synthesis. This guide details its molecular structure, IUPAC nomenclature, physicochemical properties, and spectral characteristics. Furthermore, it outlines a plausible experimental protocol for its synthesis and subsequent analysis, supported by logical workflow diagrams. The information herein is intended to serve as a foundational resource for professionals engaged in research and development involving aminobenzenedicarboxylate derivatives.
Chemical Identity and Structure
This compound is an organic compound featuring an aniline core substituted with two methyl ester groups at positions 1 and 3. The presence of both an electron-donating amino group (-NH₂) and two electron-withdrawing methyl carboxylate (-COOCH₃) groups imparts unique electronic properties and reactivity, making it a valuable building block in various chemical syntheses.[1]
-
IUPAC Name: dimethyl 2-aminobenzene-1,3-dicarboxylate[2]
-
Synonyms: Dimethyl 2-amino-1,3-benzenedicarboxylate, 2-Amino-isophthalic acid dimethyl ester[3]
-
Molecular Structure:
(Image Source: PubChem CID 12217545)
Physicochemical and Spectral Data
The key quantitative properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 57053-02-8 | [2][3] |
| Molecular Weight | 209.20 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 102-103 °C | [3] |
| Boiling Point | 309.3 ± 22.0 °C (Predicted) | [3] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Room temperature, inert atmosphere, dark place | [4] |
Table 2: Spectral Data Summary
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. While detailed spectral assignments are proprietary to specific analyses, the availability of standard spectral data is confirmed by multiple suppliers.[4][6][7]
| Spectroscopic Technique | Status / Expected Characteristics |
| ¹H NMR | Spectrum available from suppliers.[6] Expected signals would include aromatic protons, amine protons, and two distinct methyl ester singlets. |
| ¹³C NMR | Data available from suppliers.[6] Expected signals include aromatic carbons, two carbonyl carbons, and two methyl carbons. |
| IR Spectroscopy | Data available from suppliers.[6] Key absorptions are expected for N-H stretching (amine), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C bonds. |
| Mass Spectrometry (MS) | Data available from suppliers.[6] The molecular ion peak [M]⁺ would be expected at m/z = 209.20. |
Experimental Protocols
Proposed Synthesis: Reduction of Dimethyl 2-nitroisophthalate
This protocol describes the catalytic hydrogenation of Dimethyl 2-nitroisophthalate to yield the target compound. Catalytic hydrogenation is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups.
Reaction Scheme: Dimethyl 2-nitroisophthalate → this compound
Materials and Reagents:
-
Dimethyl 2-nitroisophthalate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Preparation: In a suitable hydrogenation vessel, dissolve Dimethyl 2-nitroisophthalate in a sufficient volume of methanol or ethyl acetate.
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Palladium on carbon (typically 1-5 mol% of the substrate).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent (methanol or ethyl acetate) to ensure complete recovery of the product.
-
Purification: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound, designed according to the specified requirements.
References
- 1. This compound | 57053-02-8 | Benchchem [benchchem.com]
- 2. This compound | C10H11NO4 | CID 12217545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 57053-02-8|this compound|BLD Pharm [bldpharm.com]
- 5. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]
- 6. This compound(57053-02-8) 1H NMR spectrum [chemicalbook.com]
- 7. 57053-02-8 | this compound | Aryls | Ambeed.com [ambeed.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
physical and chemical properties of Dimethyl 2-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-aminoisophthalate is an aromatic organic compound that belongs to the family of aminobenzenedicarboxylate esters. Its structure, featuring both amino and ester functional groups, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and spectral analysis of this compound. While direct applications in drug development are not widely documented in publicly available literature, its utility as a chemical intermediate suggests its potential role in the synthesis of more complex, biologically active molecules.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |
| Molecular Weight | 209.20 g/mol | [2] |
| CAS Number | 57053-02-8 | [1][2] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 102-103 °C | [1] |
| Boiling Point (Predicted) | 309.3 ± 22.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.248 ± 0.06 g/cm³ | [1] |
| Solubility | While specific quantitative data is limited, it is expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. It is predicted to be insoluble in water. | [4] |
| InChI Key | QVBQPOJYBWWILD-UHFFFAOYSA-N | [5] |
Experimental Protocols
Synthesis
A common and effective method for the synthesis of this compound is the esterification of 2-aminoisophthalic acid.
Reaction:
2-Aminoisophthalic acid + 2 CH₃OH -- (H⁺ catalyst) --> this compound + 2 H₂O
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminoisophthalic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate. This should be done carefully due to potential gas evolution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization.
Detailed Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or ethyl acetate and hexane could be effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to remove any residual solvent.
Spectral Data for Structural Elucidation
The structure of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the two ester groups. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts and splitting patterns of the aromatic protons will be indicative of their positions on the benzene ring.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester groups (around 1700-1730 cm⁻¹), and C-O stretching for the ester linkage.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (209.20 g/mol ), confirming its elemental composition.[2]
Applications in Research and Drug Development
Currently, there is limited direct evidence in the scientific literature of this compound being used as a therapeutic agent or having specific, well-defined biological activities. Its primary role appears to be that of a versatile chemical intermediate in the synthesis of more complex molecules.
The presence of three reactive sites—the amino group and two ester functionalities—allows for a variety of chemical transformations. This makes it a valuable starting material for the construction of:
-
Heterocyclic compounds: The amino group can be a key component in the formation of various nitrogen-containing heterocyclic rings, which are common scaffolds in many pharmaceuticals.
-
Polymers and Materials Science: The difunctional nature of the molecule lends itself to polymerization reactions. Its isomer, dimethyl 5-aminoisophthalate, has been used in the synthesis of metal-organic frameworks (MOFs).[6]
-
Lead compounds in medicinal chemistry: As a substituted aniline derivative, it can serve as a core structure for the synthesis of libraries of compounds to be screened for biological activity. While no specific signaling pathways have been directly associated with this compound, its derivatives could potentially interact with a wide range of biological targets depending on the subsequent modifications.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: A workflow diagram for the synthesis and purification of this compound.
Conclusion
This compound is a valuable chemical compound with well-defined physical and chemical properties. While it may not be a direct player in drug development, its role as a versatile synthetic intermediate should not be underestimated. The protocols and data presented in this guide offer a solid foundation for researchers and scientists looking to utilize this compound in their synthetic endeavors, potentially leading to the discovery of novel molecules with significant biological activity. Further research into the derivatization of this compound could unveil new therapeutic possibilities.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H11NO4 | CID 12217545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 57053-02-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]
- 5. This compound(57053-02-8) 1H NMR [m.chemicalbook.com]
- 6. Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Dimethyl 2-aminoisophthalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl 2-aminoisophthalate, a key consideration for its application in research and pharmaceutical development. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this document outlines the standard methodologies for determining these parameters and presents a framework for data organization.
I. Introduction to this compound and its Solubility
This compound (CAS No: 57053-02-8) is an organic compound with the molecular formula C₁₀H₁₁NO₄.[1][2] Its structure, featuring both amino and ester functional groups, suggests a moderate polarity, which will govern its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[3][4]
II. Quantitative Solubility Data
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | |
| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |
III. Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in organic solvents.
A. Isothermal Saturation Method (Shake-Flask Method)
This is a conventional and widely used method for determining the equilibrium solubility of a solid in a solvent.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
2. Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., by measuring absorbance at a specific wavelength with a UV-Vis spectrophotometer or by using High-Performance Liquid Chromatography).
-
Calculate the original concentration in the saturated solution to determine the solubility.
B. Gravimetric Method
This method is suitable when the solute is non-volatile and can be easily dried.
1. Materials and Equipment:
-
Same as the Isothermal Saturation Method, with the addition of a drying oven and a desiccator.
2. Procedure:
-
Follow steps 1-7 of the Isothermal Saturation Method.
-
Accurately weigh a clean, dry container (e.g., a watch glass or a small beaker).
-
Transfer a known volume or mass of the clear, filtered supernatant to the pre-weighed container.
-
Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely evaporated, cool the container with the solid residue in a desiccator to room temperature.
-
Weigh the container with the dried solute.
-
The difference in weight gives the mass of the dissolved this compound.
-
Calculate the solubility based on the mass of the solute and the volume/mass of the solvent used.
IV. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method.
Caption: Workflow for determining the solubility of this compound.
References
Dimethyl 2-Aminoisophthalate: A Versatile Scaffold for the Synthesis of Novel Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-aminoisophthalate, a readily available aromatic diamine ester, has emerged as a important building block in the design and synthesis of a diverse array of novel chemical entities. Its unique trifunctional nature, featuring a nucleophilic amino group flanked by two electrophilic methyl ester functionalities, provides a versatile platform for the construction of complex molecular architectures. This technical guide explores the utility of this compound as a precursor for the synthesis of various heterocyclic compounds, polymers, and metal-organic frameworks (MOFs), highlighting its potential in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a stable, crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| CAS Number | 57053-02-8 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 102-104 °C |
| Solubility | Soluble in most organic solvents |
Synthesis of Novel Compounds
The strategic placement of the amino and ester groups on the aromatic ring of this compound allows for a variety of chemical transformations, leading to the formation of diverse and valuable compounds.
Heterocyclic Compounds
The reactivity of the amino and ester groups can be harnessed to construct various heterocyclic systems, which are prevalent scaffolds in many biologically active molecules.
1. Quinazolinones and Benzoxazinones:
The amino group of this compound can readily participate in condensation reactions with suitable reagents to form fused heterocyclic systems. For instance, reaction with isatoic anhydride or its derivatives can lead to the formation of quinazolinone structures. Similarly, cyclization reactions involving the amino and one of the adjacent ester groups can yield benzoxazinone derivatives. These heterocyclic cores are of significant interest in drug discovery due to their reported antimicrobial and anticancer activities.[1][2][3][4][5][6][7][8][9]
Experimental Protocol: General Synthesis of Quinazolinone Derivatives
A general procedure for the synthesis of quinazolinone derivatives from this compound would involve the following steps. Please note that specific reaction conditions may vary depending on the desired final product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable high-boiling aprotic solvent (e.g., diphenyl ether, Dowtherm A).
-
Reagent Addition: Add an equimolar amount of a suitable cyclizing agent, such as an anthranilic acid derivative or isatoic anhydride.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 180-250 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration, washed with a suitable solvent (e.g., ethanol, methanol) to remove impurities, and then dried. Further purification can be achieved by recrystallization or column chromatography.
DOT Diagram: General Synthesis of Quinazolinones
Caption: General reaction scheme for the synthesis of quinazolinone derivatives.
Polymers
The bifunctional nature of this compound, with its amino and two ester groups, makes it an excellent monomer for the synthesis of various polymers, including polyamides and polyimides. These polymers are known for their high thermal stability and mechanical strength.
1. Polyamides:
Direct polycondensation of this compound with dicarboxylic acids or their derivatives (e.g., diacid chlorides) can yield aromatic polyamides. The reaction proceeds through the formation of amide linkages between the amino group of one monomer and the carboxylic acid groups of another.
Experimental Protocol: Synthesis of Polyamide via Solution Polycondensation
-
Monomer Preparation: Ensure both this compound and the chosen dicarboxylic acid are pure and dry.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the dicarboxylic acid in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)) containing a solubilizing agent like lithium chloride.
-
Monomer Addition: Slowly add an equimolar amount of this compound to the solution under a nitrogen atmosphere.
-
Polymerization: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours until a significant increase in viscosity is observed.
-
Precipitation and Purification: Pour the viscous polymer solution into a non-solvent such as methanol or water to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly with the non-solvent and then with a solvent like ethanol to remove residual monomers and solvent, and finally dried under vacuum.
DOT Diagram: Polyamide Synthesis Workflow
Caption: Workflow for the synthesis of polyamides.
2. Polyimides:
Polyimides can be synthesized from this compound through a two-step process. First, a poly(amic acid) precursor is formed by reacting the diamine with a tetracarboxylic dianhydride. This precursor is then thermally or chemically cyclized to form the final polyimide.[10][11][12][13][14]
Experimental Protocol: Two-Step Synthesis of Polyimides
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve this compound in a polar aprotic solvent (e.g., DMAc, NMP). Cool the solution in an ice bath and slowly add an equimolar amount of a tetracarboxylic dianhydride. Allow the reaction to stir at room temperature for several hours to form the poly(amic acid) solution.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a glass plate.
-
Thermal Imidization: Heat the cast film in a vacuum oven through a staged heating process, for example, 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour, to effect the cyclization and removal of water, yielding the polyimide film.
Metal-Organic Frameworks (MOFs)
The carboxylate groups (after hydrolysis of the methyl esters) of 2-aminoisophthalic acid can act as linkers to coordinate with metal ions, forming porous, crystalline structures known as Metal-Organic Frameworks (MOFs). The amino group can either be a functional site within the MOF pores or participate in secondary interactions influencing the framework's properties.
Experimental Protocol: General Solvothermal Synthesis of a MOF
-
Ligand Preparation: Hydrolyze this compound to 2-aminoisophthalic acid using standard procedures (e.g., basic or acidic hydrolysis).
-
Reaction Mixture: In a Teflon-lined autoclave, combine the 2-aminoisophthalic acid ligand, a metal salt (e.g., zinc nitrate, copper acetate), and a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol).
-
Solvothermal Synthesis: Seal the autoclave and heat it in an oven at a specific temperature (typically between 80 °C and 150 °C) for a period ranging from several hours to a few days.
-
Isolation and Activation: After cooling to room temperature, the crystalline MOF product is collected by filtration or centrifugation, washed with fresh solvent to remove unreacted starting materials, and then activated by solvent exchange and heating under vacuum to remove guest molecules from the pores.[15]
DOT Diagram: MOF Synthesis and Activation
Caption: General workflow for the synthesis and activation of a Metal-Organic Framework.
Potential Applications in Drug Development
The novel compounds synthesized from this compound hold significant promise for drug development professionals.
-
Heterocyclic Derivatives: As mentioned, quinazolinone and benzoxazinone scaffolds are present in numerous compounds with demonstrated biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] The ability to readily synthesize a library of derivatives from this compound allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Signaling Pathways: The biological activity of these heterocyclic derivatives often stems from their interaction with specific cellular signaling pathways. For example, some quinazolinone derivatives have been shown to inhibit tyrosine kinases, which are crucial enzymes in cancer cell proliferation and survival. Others may induce apoptosis (programmed cell death) by modulating key proteins in the apoptotic cascade. Further research into the specific mechanisms of action of novel derivatives is a promising avenue for the development of targeted therapies.
DOT Diagram: Potential Signaling Pathway Interruption
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinazolinone derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel compounds. Its unique structural features allow for the straightforward construction of complex heterocyclic systems, high-performance polymers, and functional metal-organic frameworks. For researchers in drug development, the accessibility of diverse derivatives from this starting material provides a rich platform for the discovery of new therapeutic agents targeting a variety of diseases. The continued exploration of the reactivity and applications of this compound is expected to lead to further innovations in both medicinal chemistry and materials science.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Dimethyl 2-aminoisophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2-aminoisophthalate (CAS No. 57053-02-8). Due to the limited public availability of specific spectral data, this document focuses on providing a framework for the expected data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.
Compound Identification
-
Chemical Name: this compound
-
Synonyms: Dimethyl 2-aminobenzene-1,3-dicarboxylate, 1,3-Dimethyl 2-aminobenzene-1,3-dicarboxylate[1]
-
Molecular Weight: 209.20 g/mol [2]
-
Chemical Structure:
Spectroscopic Data Summary
While specific experimental data is not publicly available, the following tables are structured to present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Aromatic Protons (C₄-H, C₅-H, C₆-H) | ||
| Data not available | Amine Protons (-NH₂) | ||
| Data not available | Methyl Protons (-OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Carbonyl Carbons (C=O) |
| Data not available | Aromatic Carbons (C₁-C₆) |
| Data not available | Methyl Carbons (-OCH₃) |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available | Strong, Sharp | C=O stretch (Ester) |
| Data not available | Medium | N-H stretch (Amine) |
| Data not available | Medium | C-H stretch (Aromatic) |
| Data not available | Strong | C-O stretch (Ester) |
| Data not available | Medium | C=C stretch (Aromatic) |
| Data not available | Medium | N-H bend (Amine) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 209.07 | Data not available | [M]⁺ (Molecular Ion) |
| Data not available | Fragment Ions |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid aromatic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A proton-decoupled sequence is standard.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction, and equipped with an Electron Ionization (EI) source.
Procedure (GC-MS with EI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The compound will be vaporized and separated from the solvent on the GC column.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of Dimethyl 2-aminoisophthalate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the thermal stability and decomposition of Dimethyl 2-aminoisophthalate is limited in publicly available literature. This guide synthesizes the available information and provides insights based on the thermal behavior of structurally analogous compounds.
Introduction
This compound is an aromatic compound containing both amino and methyl ester functional groups. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in various fields, including chemical synthesis and drug development. Thermal events can impact product purity, stability, and safety. This technical guide provides a comprehensive overview of the known and anticipated thermal properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 57053-02-8 | N/A |
| Molecular Formula | C₁₀H₁₁NO₄ | N/A |
| Molecular Weight | 209.20 g/mol | N/A |
| Appearance | White to Light yellow powder/crystal | --INVALID-LINK-- |
| Melting Point | 101.0 to 105.0 °C | --INVALID-LINK-- |
| Purity | >98.0% (T)(HPLC) | --INVALID-LINK-- |
Thermal Stability and Decomposition Overview
According to available safety information, this compound is stable under recommended storage temperatures and pressures. During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion. The primary hazardous decomposition products are expected to be carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Proposed Thermal Decomposition Pathways
In the absence of specific experimental studies on this compound, its decomposition pathways can be inferred from the behavior of structurally similar molecules, such as aromatic amino esters and phthalate derivatives. The presence of an amino group and two methyl ester groups on the benzene ring suggests several potential decomposition routes upon heating.
The following diagram illustrates a plausible, though hypothetical, decomposition pathway for this compound. Initial decomposition may involve the loss of the ester groups, followed by fragmentation of the aromatic ring at higher temperatures.
Caption: A hypothetical thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
While specific experimental data for this compound is lacking, the following section outlines standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that would be suitable for characterizing its thermal properties.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.
Objective: To determine the onset of decomposition, temperature of maximum mass loss, and residual mass of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which significant mass loss occurs. The derivative of the TGA curve (DTG) is used to determine the temperatures of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.
Objective: To determine the melting point and enthalpy of fusion, as well as to identify any exothermic or endothermic events associated with decomposition.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate.
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: From a temperature below the expected melting point to a temperature above the expected decomposition range.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of these transitions are calculated.
The following diagram illustrates a general experimental workflow for the thermal analysis of a chemical compound like this compound.
Caption: A general experimental workflow for thermal analysis.
Comparison with Structurally Similar Compounds
To better understand the potential thermal behavior of this compound, it is useful to compare it with related compounds.
| Compound | Structure | Relevant Thermal Properties |
| Dimethyl Isophthalate | Aromatic diester without the amino group | Melting Point: 64-68 °C. Stable under normal conditions. Hazardous decomposition products include carbon monoxide and carbon dioxide. --INVALID-LINK-- |
| Methyl Anthranilate | Isomer with amino and methyl ester groups in different positions | When heated to decomposition, it emits toxic fumes of nitrogen oxides. --INVALID-LINK-- |
| Aromatic Amino Acids | Contain both amino and carboxylic acid groups on an aromatic scaffold | Generally, they undergo complex thermal decomposition, often involving decarboxylation at elevated temperatures. --INVALID-LINK-- |
The presence of the amino group in this compound, compared to Dimethyl Isophthalate, is likely to influence its thermal stability, potentially lowering the decomposition temperature and leading to the formation of nitrogen-containing decomposition products.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is scarce, this guide provides a foundational understanding based on its chemical structure and comparison with analogous compounds. It is stable under standard conditions but is expected to decompose at elevated temperatures, producing hazardous gases such as carbon and nitrogen oxides. For precise and quantitative data, experimental thermal analysis using TGA and DSC is strongly recommended. The detailed protocols provided herein offer a starting point for such investigations, which are critical for ensuring the safe and effective use of this compound in research and development.
A Technical Guide to Dimethyl 2-aminoisophthalate: Commercial Availability, Applications in Materials Science, and Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 2-aminoisophthalate, a key organic linker in the synthesis of advanced materials. This document details its commercial availability, key chemical properties, and provides an in-depth, adaptable protocol for its application in the synthesis of metal-organic frameworks (MOFs).
Commercial Availability and Suppliers
This compound (CAS No. 57053-02-8) is readily available for research and development purposes from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with specifications varying between suppliers. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Purity Specification | Available Quantities | Additional Notes |
| AK Scientific, Inc. | ≥ 95% | 5g, 10g, 25g, 50g, 100g | Products are for research and development use only.[1] |
| Tokyo Chemical Industry Co., Ltd. (TCI) | > 98.0% (HPLC) | Inquire for details | Appearance: White to light yellow powder or crystals.[2] |
| BLD Pharmatech Ltd. | Inquire for details | Inquire for details | - |
| Sigma-Aldrich | Inquire for details | Inquire for details | Available through various catalog numbers. |
| AMI Scientific | Analytical reagent grade | Inquire for details | Premium TCI analytical reagent. |
Physicochemical Properties
This compound is an aromatic compound containing both amine and ester functional groups, making it a versatile building block in organic synthesis. Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 57053-02-8 | PubChem |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem |
| Molecular Weight | 209.20 g/mol | PubChem |
| IUPAC Name | dimethyl 2-aminobenzene-1,3-dicarboxylate | PubChem |
| Appearance | White to light yellow powder or crystals | TCI[2] |
| Melting Point | 101.0 to 105.0 °C | TCI[2] |
| Synonyms | Dimethyl 2-amino-1,3-benzenedicarboxylate, 2-Aminoisophthalic acid dimethyl ester | TCI[2] |
Applications in Metal-Organic Framework (MOF) Synthesis
The primary application of this compound is as an organic linker, or "strut," in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with a wide range of potential applications, including gas storage and separation, catalysis, and sensing. The amine functionality on the benzene ring of this compound can serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties.
While direct synthesis protocols using this compound are not widely published, the synthesis of isoreticular MOFs, such as UiO-66-NH₂, using the hydrolyzed form of the linker (2-aminoterephthalic acid) is well-documented. The following experimental protocol is an adapted procedure for the solvothermal synthesis of a zirconium-based MOF using this compound as the linker.
Experimental Protocol: Adapted Solvothermal Synthesis of a Zr-based MOF
This protocol is adapted from established procedures for the synthesis of amino-functionalized UiO-66 MOFs.
4.1. Materials and Reagents
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., acetic acid or hydrochloric acid)
4.2. Synthesis Procedure
-
Preparation of the Metal Precursor Solution: In a glass vial, dissolve zirconium(IV) chloride in N,N-dimethylformamide (DMF).
-
Addition of the Modulator: To the metal precursor solution, add a molar excess of a modulator, such as acetic acid or hydrochloric acid. The modulator helps to control the crystallinity and phase purity of the resulting MOF.
-
Addition of the Organic Linker: In a separate vial, dissolve this compound in DMF.
-
Mixing and Reaction: Combine the metal precursor solution and the organic linker solution in a Teflon-lined autoclave.
-
Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (usually 12 to 72 hours).
-
Cooling and Product Isolation: After the reaction is complete, allow the autoclave to cool to room temperature. The crystalline MOF product will precipitate out of the solution. Isolate the solid product by centrifugation or filtration.
-
Washing and Activation: Wash the isolated product repeatedly with DMF and then with a volatile solvent such as ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores of the MOF. Activate the MOF by heating under vacuum to fully evacuate the pores.
4.3. Characterization
The resulting MOF material can be characterized by a variety of techniques, including:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Nitrogen Adsorption-Desorption Isotherms: To determine the surface area and pore volume of the material.
Signaling Pathways and Biological Activity
Currently, there is no significant body of published research detailing the involvement of this compound in specific biological signaling pathways or its potential for drug development applications. Its primary utility, as established in the scientific literature, is in the field of materials science.
Visualizations
6.1. Experimental Workflow for MOF Synthesis
Caption: A generalized workflow for the solvothermal synthesis of a metal-organic framework.
6.2. Logical Relationship of Components in MOF Synthesis
Caption: The relationship between the key components in the synthesis of a metal-organic framework.
References
Methodological & Application
experimental protocol for Dimethyl 2-aminoisophthalate synthesis
Abstract
This application note provides a detailed experimental protocol for the synthesis of Dimethyl 2-aminoisophthalate. The synthesis is achieved via a Fischer esterification of 2-aminoisophthalic acid using methanol in the presence of an acid catalyst. This method offers a straightforward and efficient route to obtaining the desired diester, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.
Introduction
This compound is a chemical intermediate used in various fields of chemical synthesis. The presence of both an amine and two ester functionalities allows for a range of subsequent chemical transformations, making it a versatile building block. The most common and direct method for its preparation is the Fischer esterification of 2-aminoisophthalic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid groups with an excess of methanol to form the corresponding methyl esters. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.
Reaction Scheme
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | |
| CAS Number | 57053-02-8 | [1] |
| Molecular Formula | C10H11NO4 | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Purity | >98% (by HPLC) | |
| Yield | 80-90% (typical) |
Experimental Protocol
Materials:
-
2-aminoisophthalic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
-
TLC plates and developing chamber
-
NMR tube and spectrometer for analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminoisophthalic acid.
-
Addition of Reagents: Add a large excess of anhydrous methanol to the flask. The methanol acts as both a reagent and a solvent.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO2 gas will be evolved.
-
Wash the organic layer with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.
-
-
Characterization:
-
Characterize the final product by 1H NMR and 13C NMR spectroscopy to confirm its structure and purity.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup if not done carefully in an open or vented container.
Conclusion
The Fischer esterification of 2-aminoisophthalic acid is a reliable and effective method for the synthesis of this compound. The protocol described in this application note provides a clear, step-by-step guide for researchers and scientists in the field of drug development and chemical synthesis. Adherence to this protocol should allow for the consistent production of high-purity this compound.
References
Application Notes and Protocols for the Polymerization of Dimethyl 2-Aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl 2-aminoisophthalate as a monomer in the synthesis of polyamides and poly(amide-imide)s. Detailed experimental protocols, potential applications in drug delivery, and characterization data are presented to guide researchers in utilizing this versatile monomer for the development of novel polymeric materials.
Introduction
This compound is a trifunctional monomer containing an aromatic amine group and two meta-positioned methyl ester groups. This unique structure allows for its participation in various polymerization reactions to produce polymers with tailored properties. The presence of the amine functionality enables the formation of amide linkages, while the ester groups can be hydrolyzed to carboxylic acids, which can then react to form imides or other functionalities. This versatility makes this compound an attractive building block for high-performance polymers with potential applications in diverse fields, including as specialty materials and in the biomedical field for drug delivery systems.[1][2][3][4][5]
Polymerization of this compound
This compound can be polymerized with various comonomers, such as diamines and dianhydrides, to synthesize polyamides and poly(amide-imide)s, respectively. The choice of comonomer and polymerization technique significantly influences the properties of the resulting polymer.
Synthesis of Polyamides via Solution Polycondensation
A common method for synthesizing polyamides from this compound is through low-temperature solution polycondensation with a diacid chloride in a polar aprotic solvent.[6] This method allows for good control over the molecular weight and properties of the resulting polymer.
Experimental Protocol: Synthesis of Polyamide from this compound and Terephthaloyl Chloride
Figure 1: Workflow for polyamide synthesis.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and an equimolar amount of pyridine in anhydrous DMAc.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of an equimolar amount of terephthaloyl chloride in anhydrous DMAc to the stirred reaction mixture.
-
Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol to remove any unreacted monomers and solvent, and then dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
Synthesis of Poly(amide-imide)s
Poly(amide-imide)s can be synthesized from this compound in a two-step process. First, the amino group of this compound is reacted with a dianhydride to form a diimide-diacid. This intermediate is then polymerized with a diamine to yield the final poly(amide-imide).
Experimental Protocol: Two-Step Synthesis of Poly(amide-imide)
Figure 2: Workflow for poly(amide-imide) synthesis.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
4,4'-Oxydianiline (ODA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Methanol
Procedure:
Step 1: Synthesis of Diimide-diacid
-
In a reaction flask, dissolve this compound in anhydrous DMAc.
-
Add a stoichiometric amount of pyromellitic dianhydride (PMDA) to the solution and stir at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) precursor.
-
The poly(amic acid) can be converted to the diimide-diacid by either thermal or chemical imidization. For thermal imidization, the solution is heated to 150-180 °C for 3-4 hours. For chemical imidization, a mixture of acetic anhydride and pyridine is added to the solution at room temperature.
-
After imidization, the diimide-diacid is precipitated in water, filtered, washed, and dried.
Step 2: Polycondensation
-
In a three-necked flask equipped with a stirrer and nitrogen inlet, dissolve the synthesized diimide-diacid and an equimolar amount of 4,4'-oxydianiline (ODA) in a mixture of NMP and pyridine.
-
Add triphenyl phosphite (TPP) as a condensing agent to the solution.
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-5 hours.
-
Cool the viscous solution to room temperature and precipitate the poly(amide-imide) by pouring it into methanol.
-
Collect the polymer by filtration, wash it with methanol, and dry it under vacuum.
Properties of Polymers Derived from this compound
The properties of polymers synthesized from this compound are highly dependent on the comonomer and the polymer architecture. Generally, these polymers are expected to exhibit good thermal stability and mechanical properties due to the aromatic nature of the monomer.
Table 1: Expected Properties of Polymers from this compound
| Property | Polyamide | Poly(amide-imide) |
| Thermal Stability (TGA, 10% weight loss) | > 400 °C | > 450 °C |
| Glass Transition Temperature (Tg) | 200 - 280 °C | 250 - 350 °C |
| Solubility | Soluble in polar aprotic solvents (DMAc, NMP, DMSO) | Generally soluble in polar aprotic solvents |
| Mechanical Properties | Tough and flexible films | High tensile strength and modulus |
Note: These are expected ranges based on analogous polymer systems. Actual values will vary depending on the specific comonomers and polymerization conditions.
Applications in Drug Delivery
The unique chemical structure of polymers derived from this compound makes them promising candidates for various biomedical applications, particularly in the field of drug delivery.[1][2][3][4][5]
Figure 3: Potential pathway for drug delivery applications.
The ester groups in the polymer backbone can be hydrolyzed to carboxylic acid groups, which can then be used to conjugate drugs, targeting moieties, or other functional molecules. This allows for the creation of polymer-drug conjugates for targeted therapy.[1]
Furthermore, the amphiphilic nature that can be imparted to these polymers by modifying the side chains makes them suitable for the formulation of nanoparticles or micelles for encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability.[7] The degradation of the polymer backbone can be tailored to achieve controlled drug release over a desired period. While specific studies on polymers from this compound for drug delivery are limited, the principles of polymer design and functionalization are well-established for related systems.[8][9]
Conclusion
This compound is a valuable monomer for the synthesis of high-performance polyamides and poly(amide-imide)s. The protocols provided herein offer a starting point for researchers to explore the synthesis and characterization of these polymers. The potential for functionalization and the expected favorable properties make these materials highly attractive for further investigation, particularly in the development of advanced drug delivery systems. Further research is warranted to fully elucidate the structure-property relationships and to explore the full potential of these polymers in biomedical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. Biomedical research of novel biodegradable copoly(amino acid)s based on 6-aminocaproic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent patents in polymer–lipid hybrid nanoparticles technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5869103A - Polymer microparticles for drug delivery - Google Patents [patents.google.com]
- 9. US5302397A - Polymer-based drug delivery system - Google Patents [patents.google.com]
Application Notes and Protocols: Esterification of 2-Aminoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of 2-aminoisophthalic acid esters, which are valuable intermediates in pharmaceutical and materials science research. The presence of both an amino group and two carboxylate groups makes them versatile building blocks for more complex molecules.[1]
Introduction
2-Aminoisophthalic acid is an aromatic compound containing both an electron-donating amino group and electron-withdrawing carboxylate groups. This unique electronic structure makes it and its ester derivatives crucial precursors in the synthesis of various organic compounds, including metal-organic frameworks (MOFs) and pharmaceutical intermediates. The esterification of 2-aminoisophthalic acid is a fundamental transformation that allows for further functionalization and manipulation of the molecule. This document outlines the common reaction conditions and provides a detailed experimental protocol for the synthesis of its dialkyl esters.
General Reaction Scheme
The esterification of 2-aminoisophthalic acid is typically carried out via a Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. This is a reversible reaction, and the use of excess alcohol helps to drive the equilibrium towards the product side.
Reaction:
Key Reaction Parameters and Data
The success of the esterification reaction is dependent on several factors, including the choice of alcohol, catalyst, reaction temperature, and time. Below is a summary of typical conditions for the synthesis of dimethyl and diethyl esters of 2-aminoisophthalic acid.
| Parameter | Dimethyl 2-aminoisophthalate | Diethyl 2-aminoisophthalate | Reference / Analogy |
| Starting Material | 2-Aminoisophthalic Acid | 2-Aminoisophthalic Acid | [2][3] |
| Alcohol (Reagent & Solvent) | Methanol (excess) | Ethanol (excess) | [2][4] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Concentrated Sulfuric Acid (H₂SO₄) | [2] |
| Catalyst Loading | Catalytic amount (e.g., 5 mol%) | Catalytic amount (e.g., 5 mol%) | [2] |
| Reaction Temperature | Reflux (approx. 65 °C) | Reflux (approx. 78 °C) | [2][5] |
| Reaction Time | 12 - 24 hours | 12 - 24 hours | [2] |
| Work-up | Neutralization, Extraction | Neutralization, Extraction | [5] |
| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography | [5] |
| Typical Yield | >90% (estimated) | >90% (estimated) | [5] |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of dimethyl and diethyl 2-aminoisophthalate.
Protocol 1: Synthesis of this compound
Materials:
-
2-Aminoisophthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoisophthalic acid (e.g., 10.0 g, 55.2 mmol).
-
Add an excess of methanol (e.g., 150 mL).
-
Carefully and slowly add concentrated sulfuric acid (e.g., 1.5 mL, ~27.6 mmol) to the stirred suspension.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.
-
Maintain the reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water or ethyl acetate/hexane) to yield pure this compound as a white to light yellow powder.[6]
Protocol 2: Synthesis of Diethyl 2-Aminoisophthalate
This protocol is analogous to the synthesis of the dimethyl ester, with ethanol being substituted for methanol.
Materials:
-
2-Aminoisophthalic acid
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware as listed in Protocol 1.
Procedure:
-
Follow steps 1-3 from Protocol 1, using ethanol (e.g., 150 mL) instead of methanol.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 12-24 hours, monitoring by TLC.
-
Follow the work-up and purification steps 6-13 as described in Protocol 1. The crude product can be recrystallized from ethanol/water or ethyl acetate/hexane to yield pure diethyl 2-aminoisophthalate.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the acid-catalyzed esterification of 2-aminoisophthalic acid.
Caption: General workflow for the synthesis of dialkyl 2-aminoisophthalates.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames.
Conclusion
The esterification of 2-aminoisophthalic acid is a straightforward and high-yielding reaction when conducted under the appropriate conditions. The protocols provided here are based on well-established Fischer esterification principles and can be adapted for the synthesis of other alkyl esters. These ester derivatives serve as important intermediates for further chemical transformations in drug discovery and materials science.
References
- 1. This compound | 57053-02-8 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 2-Aminoisophthalic acid | C8H7NO4 | CID 292916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. This compound | 57053-02-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
step-by-step guide to purifying Dimethyl 2-aminoisophthalate by column chromatography
An Application Note and Protocol for the Purification of Dimethyl 2-aminoisophthalate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step guide for the purification of this compound using normal-phase column chromatography. Due to the basic nature of the amine group, which can lead to poor separation on standard silica gel, this protocol incorporates a modified mobile phase to ensure high purity and yield. The methodology covers preliminary analysis by Thin Layer Chromatography (TLC), column packing, sample application, elution, and post-purification analysis.
Introduction
This compound is a valuable building block in organic and materials chemistry, often used in the synthesis of polymers and metal-organic frameworks (MOFs).[1] The presence of both an electron-donating amino group and electron-withdrawing methyl ester groups gives the molecule unique properties.[1] However, the basic amino group often interacts strongly with the acidic silanol groups of a standard silica gel stationary phase, leading to issues like peak tailing, low recovery, or irreversible adsorption.[2][3]
This protocol details a robust method for purifying this compound using silica gel column chromatography with an eluent system containing a basic additive to neutralize the stationary phase, ensuring a successful and efficient separation.
Materials and Equipment
2.1 Reagents and Consumables
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
TLC Plates (Silica gel 60 F254)
-
Cotton or Glass Wool
-
Sand (Washed)
-
Collection Vials/Test Tubes
2.2 Equipment
-
Glass Chromatography Column with Stopcock
-
TLC Developing Chamber
-
UV Lamp (254 nm)
-
Capillary Tubes for TLC spotting
-
Rotary Evaporator
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
Fume Hood
Experimental Protocol
The purification process involves three main stages: (1) Method development using Thin Layer Chromatography (TLC), (2) Scaling up to column chromatography, and (3) Post-purification analysis.
3.1 Stage 1: TLC Method Development
The goal of this stage is to identify an optimal mobile phase (eluent) composition that provides good separation between this compound and any impurities. A good separation is typically achieved when the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[4]
-
Prepare Eluent Systems: Prepare small volumes of several hexane/ethyl acetate mixtures with varying ratios (e.g., 9:1, 8:2, 7:3). To each mixture, add 0.5% v/v triethylamine (TEA). The TEA neutralizes the acidic silica, preventing streaking of the amine compound.[2][5]
-
Spot the TLC Plate: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.[4]
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]
-
Visualize and Calculate Rf: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize: Adjust the eluent polarity by changing the hexane/ethyl acetate ratio until the spot corresponding to this compound has an Rf value between 0.25 and 0.35. This will be the eluent composition used for the column.
3.2 Stage 2: Column Chromatography
-
Column Preparation:
-
Secure a glass column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]
-
Prepare a slurry of silica gel in the optimized eluent from Stage 1.[6]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent during packing. Never let the solvent level fall below the top of the silica bed.[7]
-
Add a protective layer of sand on top of the packed silica gel.[6]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a low-boiling point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized eluent to the column.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube). Maintain a constant level of eluent above the silica bed throughout the process.
-
Continue collecting fractions until the desired product has completely eluted from the column.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC (using the same eluent system) to determine which ones contain the pure product.
-
Spot several fractions on a single TLC plate to compare them.
-
Combine the fractions that contain only the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
-
Data Presentation
All quantitative data from the TLC analysis and column chromatography should be recorded systematically.
| Parameter | Description | Example Value |
| TLC Analysis | ||
| Stationary Phase | The adsorbent used on the TLC plate. | Silica Gel 60 F254 |
| Mobile Phase | The optimized solvent system determined for separation. | 7:3 Hexane:Ethyl Acetate + 0.5% TEA |
| Rf (Product) | Retention factor of pure this compound. | 0.30 |
| Rf (Impurity 1) | Retention factor of a less polar impurity. | 0.55 |
| Rf (Impurity 2) | Retention factor of a more polar impurity. | 0.10 |
| Column Parameters | ||
| Column Diameter | Inner diameter of the chromatography column. | 40 mm |
| Stationary Phase Mass | Amount of silica gel used (typically 50-100x the mass of crude product). | 100 g |
| Crude Sample Mass | The amount of impure sample loaded onto the column. | 1.0 g |
| Elution Mode | Method of elution (isocratic uses a constant solvent composition). | Isocratic |
| Results | ||
| Purified Product Mass | The mass of this compound after purification. | 850 mg |
| Yield | The percentage of pure product recovered. | 85% |
| Purity | Purity determined by post-purification analysis (e.g., HPLC, NMR). | >98% |
Workflow Visualization
The following diagram illustrates the logical flow of the purification protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting and Optimization
-
Compound Won't Elute: If the product remains at the top of the column, the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
Compound Elutes Too Quickly: If the product comes out with the solvent front (Rf close to 1), the eluent is too polar. Increase the proportion of hexane.
-
Peak Tailing/Streaking: This is common for amines on silica.[8] Ensure triethylamine (or another base like ammonium hydroxide) is added to the eluent.[5] If streaking persists, consider an alternative stationary phase like basic alumina or an amine-functionalized silica gel, which can offer better separation for basic compounds.[2][5]
References
- 1. This compound | 57053-02-8 | Benchchem [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. reddit.com [reddit.com]
Application Note: 1H and 13C NMR Spectral Analysis of Dimethyl 2-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 2-aminoisophthalate. The data presented herein is essential for the structural elucidation and purity assessment of this compound, which serves as a key building block in the synthesis of various pharmaceutical and materials science compounds. This note includes tabulated spectral data, a comprehensive experimental protocol, and graphical representations of the analytical workflow and molecular structure.
Introduction
This compound (C₁₀H₁₁NO₄) is an aromatic compound containing both amine and ester functional groups. Its structural characterization is crucial for ensuring the identity and purity of the material used in further synthetic applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the theoretical ¹H and ¹³C NMR spectral data and provides a standardized protocol for its acquisition and analysis.
Predicted Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established NMR principles and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃, 400 MHz)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 7.85 | dd | 1H | J = 7.8, 1.5 | H-6 |
| 2 | 7.45 | t | 1H | J = 7.8 | H-5 |
| 3 | 6.80 | dd | 1H | J = 7.8, 1.5 | H-4 |
| 4 | 5.50 | br s | 2H | - | -NH₂ |
| 5 | 3.90 | s | 6H | - | 2 x -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃, 100 MHz)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 168.5 | C=O |
| 2 | 167.0 | C=O |
| 3 | 150.0 | C-2 |
| 4 | 134.0 | C-5 |
| 5 | 131.0 | C-1 |
| 6 | 118.0 | C-6 |
| 7 | 116.5 | C-4 |
| 8 | 115.0 | C-3 |
| 9 | 52.5 | -OCH₃ |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
Sample Preparation
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity and free from water.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent signal (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
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Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Peak Picking: Identify and list the chemical shifts of all peaks. For ¹H NMR, determine the multiplicity and coupling constants.
Visualizations
Molecular Structure and NMR Assignments
Caption: Structure of this compound with atom numbering for NMR assignments.
Experimental Workflow
Caption: Workflow for NMR spectral analysis of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Determining the Purity of Dimethyl 2-aminoisophthalate
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of Dimethyl 2-aminoisophthalate. The method is also capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products, making it a stability-indicating assay. This protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical intermediates. This application note provides a detailed protocol for an HPLC method that is specific, accurate, precise, and linear for the quantification of this compound and its related substances.
Experimental
Instrumentation and Materials
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HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium acetate in water, pH adjusted to 5.0 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
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Mobile Phase A (20 mM Ammonium Acetate, pH 5.0): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of diluent.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Specificity and Forced Degradation Study
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on this compound. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N HCl and keep at 60 °C for 24 hours. Neutralize with 0.1 N NaOH and dilute with diluent to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N NaOH and keep at 60 °C for 24 hours. Neutralize with 0.1 N HCl and dilute with diluent to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute with diluent to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep 10 mg of the solid sample in an oven at 105 °C for 48 hours. Dissolve in diluent to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) for 48 hours. Dissolve in diluent to a final concentration of 100 µg/mL.
The results of the forced degradation study showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the main peak of this compound. This confirms the specificity and stability-indicating capability of the method.
Potential Impurities
Based on the synthetic route of this compound, the following potential process-related impurities were considered and found to be well-separated from the main peak:
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2-Aminoisophthalic acid (Starting material)
-
Dimethyl 2-nitroisophthalate (Precursor)
-
Dimethyl 4-aminoisophthalate (Positional isomer)
-
Dimethyl 5-aminoisophthalate (Positional isomer)
Data Presentation
The quantitative data from the method validation is summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.3 |
| 25 | 312.8 |
| 50 | 624.5 |
| 100 | 1251.2 |
| 150 | 1878.9 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data (n=6)
| Parameter | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| Retention Time | 0.15 | 0.21 |
| Peak Area | 0.45 | 0.68 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.1 | 99.3 |
Visualization of Experimental Workflow
Caption: Workflow for HPLC Purity Determination.
Conclusion
The described RP-HPLC method is demonstrated to be a suitable quality control tool for the purity determination of this compound. The method is specific, accurate, precise, and robust, and its stability-indicating nature allows for the monitoring of the compound's stability under various stress conditions. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory.
Application Notes & Protocols: Synthesis of Quinazolinedione Derivatives from Dimethyl 2-Aminoisophthalate for Pharmaceutical Intermediate Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of quinazolinedione derivatives, valuable intermediates in pharmaceutical development, using Dimethyl 2-aminoisophthalate as a key starting material. The protocols outlined are based on established synthetic methodologies, offering a foundation for the development of novel therapeutic agents.
Introduction: The Role of Quinazolinediones in Medicinal Chemistry
Quinazolinedione scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include, but are not limited to, antiviral, anticancer, anti-inflammatory, and neuroprotective properties. The versatile nature of the quinazolinedione ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles. This compound serves as a readily available and versatile precursor for the construction of these important heterocyclic systems. Its bifunctional nature, possessing both an amino group and two ester functionalities, allows for efficient cyclization strategies to build the quinazolinedione core.
Synthetic Pathway Overview: From Isophthalate to Quinazolinedione
The primary synthetic strategy involves the cyclocondensation of this compound with a suitable carbonyl-containing reagent, typically an isocyanate. This reaction proceeds via an initial nucleophilic attack of the amino group on the isocyanate, followed by an intramolecular cyclization to form the heterocyclic ring system.
Caption: Synthetic workflow for quinazolinedione derivatives.
Key Experiment: Synthesis of a Substituted Quinazolinedione
This section details the experimental protocol for the synthesis of a representative quinazolinedione derivative from this compound and an isocyanate.
Materials and Methods
Materials:
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This compound (CAS: 57053-02-8)
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Substituted Isocyanate (e.g., Phenyl isocyanate)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
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Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Instrumentation:
-
Magnetic stirrer with heating mantle
-
Reflux condenser
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Thin Layer Chromatography (TLC) apparatus
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Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer
Experimental Protocol: Cyclocondensation Reaction
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
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Solvent Addition: Add anhydrous toluene to the flask to dissolve the starting material.
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Reactant Addition: To the stirred solution, add the substituted isocyanate (1.1 eq) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C for toluene) and maintain for 4-6 hours.
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Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane mixture).
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Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
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Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a quinazolinedione derivative.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Phenyl Isocyanate |
| Solvent | Toluene (anhydrous) |
| Reaction Temperature | 110-120 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Product Appearance | White to off-white solid |
Logical Relationship of Synthetic Steps
The synthesis of the target pharmaceutical intermediate follows a logical progression from commercially available starting materials to the final quinazolinedione product.
Caption: Logical flow of the synthetic protocol.
Conclusion and Future Directions
The described protocol provides a robust and efficient method for the synthesis of quinazolinedione-based pharmaceutical intermediates from this compound. This foundational methodology can be expanded by utilizing a diverse range of isocyanates to generate a library of substituted quinazolinediones for structure-activity relationship (SAR) studies. Further derivatization of the ester groups on the quinazolinedione core can also be explored to access novel chemical entities with potentially enhanced therapeutic properties. This approach highlights the utility of this compound as a valuable building block in the drug discovery and development pipeline.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 2-aminoisophthalate
Welcome to the technical support center for the synthesis of Dimethyl 2-aminoisophthalate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthetic routes to improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent and accessible methods for synthesizing this compound are:
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Fischer Esterification of 2-Aminoisophthalic Acid: This is a direct, one-step reaction where 2-aminoisophthalic acid is heated with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.
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Reduction of Dimethyl 2-nitroisophthalate: This two-step approach involves the synthesis of the precursor, Dimethyl 2-nitroisophthalate, followed by the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this reduction.
Q2: How can I synthesize the necessary starting materials?
A2:
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2-Aminoisophthalic Acid: This starting material for the Fischer esterification can be synthesized via several methods, though it is also commercially available.
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Dimethyl 2-nitroisophthalate: This precursor for the reduction route can be prepared by the nitration of m-xylene followed by oxidation of the methyl groups to carboxylic acids and subsequent esterification.
Q3: What are the key parameters to control for a high-yield synthesis?
A3: For any synthetic route, key parameters to optimize include:
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Purity of reagents and solvents: Impurities can lead to side reactions and lower yields.
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Reaction temperature: Temperature control is crucial to prevent side reactions and decomposition.
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Reaction time: Monitoring the reaction to completion is essential to maximize product formation without generating excessive byproducts.
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Stoichiometry of reagents: The molar ratios of reactants and catalysts should be carefully controlled.
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Efficient work-up and purification: Proper extraction, washing, and purification techniques are critical to isolate the final product with high purity and minimal loss.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system will show a clear separation between the starting material and the product spots.
Troubleshooting Guides
Route 1: Fischer Esterification of 2-Aminoisophthalic Acid
This method involves the reaction of 2-aminoisophthalic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification (Adapted from similar procedures)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminoisophthalic acid in an excess of anhydrous methanol.
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Troubleshooting for Fischer Esterification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase the reaction time. - Increase the amount of methanol. - Add more catalyst. |
| Product loss during work-up. | - Ensure complete neutralization before extraction. - Perform multiple extractions with the organic solvent. | |
| Inefficient purification. | - Optimize the solvent system for column chromatography. - Choose an appropriate solvent for recrystallization to minimize solubility of the product in the cold solvent. | |
| Incomplete Reaction | Insufficient catalyst. | - Increase the amount of sulfuric acid. |
| Insufficient heating. | - Ensure the reaction is refluxing at the appropriate temperature. | |
| Water present in the reaction. | - Use anhydrous methanol and dry glassware. | |
| Presence of Byproducts | Side reactions due to high temperature. | - Lower the reaction temperature and increase the reaction time if necessary. |
| Impurities in the starting material. | - Use highly pure 2-aminoisophthalic acid. |
Route 2: Reduction of Dimethyl 2-nitroisophthalate
This route involves the catalytic hydrogenation of Dimethyl 2-nitroisophthalate.
Experimental Protocol: Catalytic Hydrogenation (Adapted from similar procedures)
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Reaction Setup: Dissolve Dimethyl 2-nitroisophthalate in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a hydrogenation vessel.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
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Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) while vigorously stirring the mixture at room temperature.
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Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
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Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
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Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Troubleshooting for Catalytic Hydrogenation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase the reaction time. - Increase the hydrogen pressure. - Use a fresh batch of Pd/C catalyst. |
| Catalyst poisoning. | - Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). | |
| Product loss during filtration. | - Wash the Celite pad thoroughly with the reaction solvent to recover all the product. | |
| Incomplete Reaction | Inactive catalyst. | - Use a fresh or more active batch of Pd/C. |
| Insufficient hydrogen. | - Ensure a continuous supply of hydrogen and that the system is properly sealed. | |
| Poor mixing. | - Increase the stirring rate to ensure good contact between the substrate, catalyst, and hydrogen. | |
| Presence of Byproducts | Over-reduction or side reactions. | - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Consider using a different solvent or lowering the reaction temperature. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Dimethyl Aminoisophthalate Isomers
| Synthetic Route | Starting Material | Reagents | Typical Yield | Reference |
| Fischer Esterification | 2-Aminoterephthalic Acid | Methanol, Sulfuric Acid | ~60% | [1] |
| Catalytic Hydrogenation | Dimethyl 2-nitroterephthalate | Pd/C, H₂ | 60-65% | [2] |
Note: The yields are for the synthesis of isomers and may vary for this compound.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield issues.
References
common side reactions in the synthesis of Dimethyl 2-aminoisophthalate
Welcome to the technical support center for the synthesis of Dimethyl 2-aminoisophthalate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic process.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solutions & Optimization |
| TR-01 | Low yield of this compound | Incomplete reduction of the nitro group: Reaction time is too short, temperature is too low, or the catalyst is inactive. | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material (dimethyl 2-nitroisophthalate).- Optimize reaction conditions: Gradually increase the reaction temperature or pressure. Ensure the catalyst is fresh and active. |
| Incomplete esterification: Insufficient acid catalyst, inadequate removal of water, or insufficient reaction time. | - Use a Dean-Stark trap: To azeotropically remove water and drive the equilibrium towards the product.- Increase catalyst concentration: Add a higher loading of the acid catalyst (e.g., sulfuric acid).- Prolong reaction time: Allow the reaction to proceed for a longer duration. | ||
| Product loss during workup and purification: The product may be partially soluble in the aqueous phase during extraction or lost during crystallization. | - Optimize extraction: Use a suitable organic solvent and perform multiple extractions.- Careful crystallization: Slowly cool the solution and use an appropriate solvent system to maximize crystal formation and recovery. | ||
| TR-02 | Product is discolored (yellow, brown, or dark) | Oxidation of the amino group: The amino group in this compound is susceptible to air oxidation, especially at elevated temperatures or in the presence of metal catalysts, forming colored impurities. | - Perform reaction under an inert atmosphere: Use nitrogen or argon to blanket the reaction mixture.- Use deoxygenated solvents: Purge solvents with an inert gas before use.- Minimize exposure to air and light during workup and storage. |
| Formation of colored byproducts: Side reactions, such as the formation of azoxybenzene derivatives from the condensation of intermediates, can produce colored compounds. | - Control reaction temperature: Avoid excessively high temperatures that can promote side reactions.- Purification: Use column chromatography or recrystallization to remove colored impurities. | ||
| TR-03 | Presence of significant impurities in the final product | Incomplete reduction: The presence of nitroso or hydroxylamino intermediates. | - Ensure complete reaction: As mentioned in TR-01, monitor the reaction until the starting material is fully consumed.- Optimize catalyst and hydrogen pressure: Use a more active catalyst or increase the hydrogen pressure to facilitate complete reduction. |
| Formation of condensation byproducts: Azoxy-, azo-, and hydrazobenzene derivatives can form from the reaction of intermediates. | - Maintain optimal reaction conditions: Adhere to the recommended temperature and pressure to minimize the formation of these byproducts.- Purification: These impurities can often be separated by column chromatography or fractional crystallization. | ||
| Incomplete esterification: Presence of the mono-methyl ester or the unreacted 2-aminoisophthalic acid. | - Drive the esterification to completion: Use a large excess of methanol and an effective water removal technique. | ||
| Hydrolysis of the ester groups: Presence of water during the reaction or workup can lead to the hydrolysis of the methyl ester groups. | - Use anhydrous conditions: Ensure all reagents and solvents are dry.- Neutralize acidic conditions promptly during workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most common synthetic routes are:
-
Catalytic Hydrogenation of Dimethyl 2-nitroisophthalate: This is a widely used method that involves the reduction of the nitro group to an amino group using a catalyst (e.g., Palladium on carbon, Platinum oxide) and a hydrogen source (e.g., hydrogen gas).
-
Fischer Esterification of 2-Aminoisophthalic Acid: This method involves reacting 2-aminoisophthalic acid with an excess of methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).
Q2: What are the primary side reactions to be aware of during the catalytic hydrogenation of dimethyl 2-nitroisophthalate?
A2: The primary side reactions involve the incomplete reduction of the nitro group, which can lead to the formation of nitroso and hydroxylamino intermediates. These intermediates can then undergo condensation reactions to form dimeric impurities such as azoxybenzene, azobenzene, and hydrazobenzene derivatives.
Q3: How can I minimize the formation of colored impurities?
A3: Colored impurities often arise from the oxidation of the aniline product. To minimize their formation, it is crucial to carry out the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon). Using deoxygenated solvents and storing the final product protected from light and air is also recommended.
Q4: My NMR spectrum shows unexpected signals. What could they be?
A4: Unexpected signals in the NMR spectrum could correspond to several potential impurities. If you are performing a catalytic hydrogenation, these could be from partially reduced intermediates or condensation byproducts. If you are performing an esterification, you might be seeing signals from the mono-ester or unreacted starting material. It is advisable to use techniques like LC-MS or GC-MS to identify the molecular weight of the impurities, which can help in their structural elucidation.
Q5: What is the best way to purify the final product?
A5: The purification method depends on the nature and quantity of the impurities. Common methods include:
-
Recrystallization: This is effective for removing small amounts of impurities if a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is often used to separate the desired product from more polar or less polar impurities. The choice of eluent is critical for good separation.
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Catalytic Hydrogenation
Methodology:
-
Reactor Setup: In a high-pressure hydrogenation vessel, a solution of dimethyl 2-nitroisophthalate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is prepared.
-
Catalyst Addition: A catalytic amount of Palladium on carbon (5-10 mol%) is added to the solution.
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Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-5 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by TLC or HPLC analysis of aliquots.
-
Workup: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.
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Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Visualizations
Caption: Main synthetic pathway and potential side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of Crude Dimethyl 2-aminoisophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Dimethyl 2-aminoisophthalate. Our aim is to address specific issues that may be encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route used for its preparation.
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Fischer Esterification of 2-aminoisophthalic acid: The most common impurities include unreacted starting materials such as 2-aminoisophthalic acid and excess methanol . Residual acid catalyst, like sulfuric acid, may also be present.
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Reduction of Dimethyl 2-nitroisophthalate: In this case, the primary impurity is likely to be the starting material, dimethyl 2-nitroisophthalate , resulting from an incomplete reduction. Other potential byproducts related to the reduction reaction may also be present.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is the most effective and commonly used method for purifying crude this compound. A mixed solvent system, such as ethanol and water, is often suitable for this purpose.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
To resolve this:
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Add a small amount of the good solvent (in this case, ethanol) to the hot solution to ensure everything is fully dissolved.
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Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.
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Scratching the inside of the flask with a glass rod at the surface of the solution can help induce crystallization.
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Adding a seed crystal of pure this compound can also initiate crystallization.
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Q4: No crystals are forming even after the solution has cooled to room temperature. What is the problem?
A4: This issue usually arises from two main reasons:
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Too much solvent was used: If the solution is not saturated, crystals will not form. To fix this, gently heat the solution to evaporate some of the solvent. Continue to evaporate until you observe turbidity (cloudiness) at the boiling point, then add a few drops of the good solvent until the solution becomes clear again. Now, allow it to cool.
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Supersaturation: The solution may be supersaturated, meaning the solute is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
Q5: How can I assess the purity of my recrystallized this compound?
A5: The purity of the final product can be determined using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the purity of organic compounds. A reversed-phase HPLC method can be developed to separate this compound from its potential impurities. The purity is typically reported as a percentage of the main peak area relative to the total peak area.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the purified compound and to detect the presence of any remaining impurities. By comparing the spectra of the crude and purified materials, the effectiveness of the purification can be assessed.
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Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point range. Impurities will typically broaden and depress the melting point.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of crude this compound.
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Crude material does not fully dissolve in hot solvent. | Insufficient solvent. | Add more of the primary solvent (e.g., ethanol) in small increments until the solid dissolves completely. |
| The presence of insoluble impurities. | Perform a hot filtration to remove any insoluble material before allowing the solution to cool. | |
| Product "oils out" during cooling. | The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The solution is too concentrated. | Add a small amount of the primary solvent to the hot solution to reduce the concentration. | |
| No crystal formation upon cooling. | Too much solvent was used, leading to a non-saturated solution. | Evaporate some of the solvent by gently heating the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Low recovery of purified product. | Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and the product from crystallizing prematurely. | |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product in the mother liquor. | |
| Discolored final product. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Experimental Protocol: Recrystallization of Crude this compound
This protocol provides a general methodology for the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat it again for 5-10 minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean Erlenmeyer flask.
-
Crystallization: To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol until the solution is clear again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Expected Outcome:
| Parameter | Expected Result |
| Purity (by HPLC) | > 98% |
| Yield | 70-90% (This can vary depending on the initial purity of the crude material) |
| Appearance | White to off-white crystalline solid |
Process Visualization
Below are diagrams illustrating the key workflows for troubleshooting and the experimental procedure.
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Step-by-step experimental workflow for the recrystallization of this compound.
Technical Support Center: Polymerization of Dimethyl 2-aminoisophthalate
Welcome to the technical support center for the polymerization of Dimethyl 2-aminoisophthalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of polymers from this unique monomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polymerization of this compound?
The polymerization of this compound presents several key challenges primarily stemming from its molecular structure. The steric hindrance caused by the amino group positioned between the two methyl ester groups can significantly impede polymer chain growth, leading to low molecular weights.[1] Additionally, achieving good solubility of the resulting polyamide can be difficult due to strong intermolecular hydrogen bonding, a common characteristic of polyamides.[2][3] Side reactions at elevated temperatures, such as N-methylation or decarboxylation, can also occur, further limiting the polymer chain length and affecting the final properties of the material.[4]
Q2: What polymerization methods are suitable for this compound?
Both solution and melt polymerization techniques can be explored, though solution polymerization at low to moderate temperatures is often preferred to minimize side reactions.[2][5] Direct polycondensation using activating agents, such as phosphites, in the presence of a base like pyridine can be an effective method for polyamide synthesis under milder conditions.[6]
Q3: How can I improve the solubility of polyamides derived from this compound?
Improving the solubility of these polyamides is a critical challenge. Co-polymerization with monomers containing flexible linkages or bulky side groups can disrupt the polymer chain packing and reduce intermolecular hydrogen bonding, thereby enhancing solubility. The use of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO), often with the addition of salts like lithium chloride (LiCl), can also help to dissolve the polymer.[2][7]
Q4: What molecular weight can I expect from the polymerization of this monomer?
Achieving high molecular weight polymers from this compound is challenging due to steric hindrance.[1] The expected molecular weight will depend heavily on the polymerization method, reaction conditions (temperature, time, catalyst), and monomer purity. Careful optimization of these parameters is crucial to maximize chain growth.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Polymer Yield | - Incomplete reaction. - Sub-optimal reaction temperature or time. - Impurities in the monomer or solvent. - Inefficient catalyst or activating agent. | - Increase reaction time or temperature cautiously, monitoring for side reactions. - Ensure high purity of the this compound monomer and use anhydrous solvents. - Experiment with different catalysts or activating agents and optimize their concentration. |
| Low Molecular Weight | - Steric hindrance from the monomer structure. - Premature termination of polymer chains. - Side reactions at high temperatures.[4] - Imbalance in stoichiometric ratio (in case of copolymerization). | - Employ a low-temperature solution polymerization method.[2] - Use a highly effective activating agent to drive the reaction to completion.[6] - For copolymerizations, ensure a precise 1:1 molar ratio of comonomers. - Consider solid-state post-polymerization to increase molecular weight after initial synthesis. |
| Poor Polymer Solubility | - Strong intermolecular hydrogen bonding. - High crystallinity of the resulting polymer. | - Co-polymerize with a flexible or bulky comonomer to disrupt chain packing. - Test a range of polar aprotic solvents (NMP, DMAc, DMSO).[7] - Add LiCl or CaCl2 to the solvent to aid in dissolving the polyamide.[2] |
| Polymer Discoloration | - Thermal degradation or oxidation at high temperatures. - Impurities in the reaction mixture. | - Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature and extend the reaction time if necessary. - Purify the monomer and solvents thoroughly before use. |
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation
This protocol describes a general procedure for the synthesis of a polyamide from this compound and a diamine comonomer.
-
Monomer and Solvent Preparation:
-
Ensure this compound and the chosen diamine are of high purity.
-
Dry the monomers in a vacuum oven at a suitable temperature before use.
-
Use anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent. Add lithium chloride (LiCl) to the NMP (typically 5% w/v) to enhance polymer solubility.
-
-
Polymerization:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound and the diamine in the NMP/LiCl solvent system.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 24-48 hours under a nitrogen atmosphere.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol or water.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then water to remove unreacted monomers and salts.
-
Dry the final polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Visualizations
Caption: Workflow for low-temperature solution polycondensation.
Caption: Troubleshooting decision tree for polymerization issues.
References
optimizing reaction temperature and time for Dimethyl 2-aminoisophthalate synthesis
Welcome to the technical support center for the synthesis of Dimethyl 2-aminoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, optimization strategies, and troubleshooting for the synthesis, with a focus on reaction temperature and time. The most common laboratory-scale synthesis involves the reduction of the nitro group of Dimethyl 2-nitroisophthalate.
Frequently Asked Questions (FAQs)
Q1: My reduction reaction is sluggish or appears incomplete on TLC. What are the common causes and how can I resolve this?
A1: Incomplete or slow reactions are a frequent issue. Several factors could be at play:
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Reagent Stoichiometry and Quality: For reductions using metal salts like Tin(II) chloride (SnCl₂·2H₂O), it is crucial to use a sufficient molar excess (typically 3-5 equivalents). The reagent can also degrade upon storage; using a fresh, high-quality supply is recommended.[1]
-
Reaction Temperature: While some reductions can proceed at room temperature, many require heating to achieve a reasonable rate. If the reaction is slow, consider increasing the temperature to 50-60 °C or even to reflux, but be aware that higher temperatures can promote side reactions.[1]
-
Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor the reaction periodically using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Q2: The final yield of my purified product is very low. What are the potential reasons?
A2: Low yields can often be attributed to issues during the workup and purification stages:
-
Incomplete Extraction: Aromatic amines can be protonated in acidic solutions, becoming water-soluble ammonium salts. During the workup, it is critical to make the solution distinctly basic (pH > 8) with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to ensure the amine is in its free base form, which is soluble in organic solvents like ethyl acetate or dichloromethane.[2][3]
-
Emulsion Formation: During extraction, emulsions can form, trapping the product between the aqueous and organic layers. If this occurs, adding brine (a saturated NaCl solution) can help break the emulsion.
-
Loss During Purification: If using column chromatography, the polar amine product can sometimes streak or adhere to the silica gel. Using a solvent system with a small amount of triethylamine (~0.5-1%) can help mitigate this issue and improve recovery.
Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are these likely to be?
A3: Besides your desired product and unreacted starting material, several side products or intermediates can form:
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Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[1] If the reaction is not complete, these may be visible on the TLC plate.
-
Side Products: At elevated temperatures or if the reaction is not properly controlled, bimolecular products like azoxy or azo compounds can form from the condensation of intermediates.[1][4]
-
Hydrolysis: If harsh acidic or basic conditions are used for an extended period, especially with heating, one or both of the methyl ester groups could be hydrolyzed to the corresponding carboxylic acid.
Q4: How critical are reaction temperature and time for optimizing this synthesis?
A4: Temperature and time are the most critical parameters to balance for a successful synthesis.
-
Temperature: Most nitro group reductions are highly exothermic.[5] While higher temperatures increase the reaction rate, they can also lead to a greater proportion of side products, reducing the overall purity and yield of the desired amine.[1] A controlled, gentle heat (e.g., 50-60 °C) is often the optimal starting point.
-
Time: The reaction time is inversely related to temperature. A reaction at room temperature may take several hours to overnight, while a reaction at reflux may be complete in 2-4 hours. The goal is to find the shortest time required for the complete consumption of the starting material at a given temperature to minimize the formation of degradation or side products. Continuous monitoring by TLC is essential to determine the optimal reaction time.
Experimental Protocol: Reduction of Dimethyl 2-nitroisophthalate
This protocol describes a common lab-scale method for the reduction of Dimethyl 2-nitroisophthalate to this compound using Tin(II) chloride dihydrate.
Materials:
-
Dimethyl 2-nitroisophthalate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite (Diatomaceous earth)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Dimethyl 2-nitroisophthalate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).
-
Addition of Reducing Agent: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system) until the starting material spot has completely disappeared.
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Neutralization: Take the residue up in a generous amount of ethyl acetate. Carefully add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the solution is basic (confirm with pH paper, pH > 8) and gas evolution ceases.[1]
-
Filtration: The resulting suspension containing tin salts can be difficult to separate. Filter the entire mixture through a pad of Celite. Wash the filter cake thoroughly with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to obtain the pure product.
Optimization Data
The following table provides illustrative data on how reaction conditions can affect the yield and purity of this compound. Actual results may vary based on the specific scale and experimental setup.
| Run | Temperature (°C) | Time (hours) | Conversion (%) | Isolated Yield (%) | Purity (by HPLC, %) | Key Observations |
| 1 | Room Temp (~25 °C) | 12 | 75 | 60 | 98 | Incomplete reaction, starting material remains. |
| 2 | 50 °C | 6 | 100 | 85 | 99 | Complete conversion with high purity. Optimal balance of time and temperature. |
| 3 | 50 °C | 2 | 80 | 68 | 98 | Incomplete reaction. Time is insufficient at this temperature. |
| 4 | Reflux (~78 °C) | 3 | 100 | 78 | 92 | Complete conversion, but minor impurity peaks observed, likely from side reactions. |
| 5 | Reflux (~78 °C) | 8 | 100 | 72 | 88 | Increased levels of impurities observed due to prolonged heating. |
Visual Guides
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Incomplete Reactions
This diagram provides a logical approach to troubleshooting an incomplete reaction based on TLC analysis.
References
Technical Support Center: Preventing Hydrolysis of Dimethyl 2-aminoisophthalate During Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl 2-aminoisophthalate. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted hydrolysis of the methyl ester groups during chemical reactions.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, offering step-by-step guidance to diagnose and resolve them.
Q1: My reaction yield is low, and I suspect hydrolysis of the ester groups on my this compound. What are the first steps to confirm this?
A1: To confirm if hydrolysis is the cause of your low yield, you should first analyze your crude reaction mixture using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
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TLC/HPLC Analysis: Compare the chromatogram of your reaction mixture with that of your starting material (this compound) and the potential hydrolysis products (2-amino-3-(methoxycarbonyl)benzoic acid or 2-aminoisophthalic acid). The appearance of new, more polar spots/peaks corresponding to the carboxylic acids is a strong indicator of hydrolysis.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance or reduction in the integration of the methyl ester protons (a singlet typically around 3.9 ppm) and the appearance of a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) would confirm hydrolysis.
Q2: I've confirmed that hydrolysis is occurring. What are the most likely causes in my reaction setup?
A2: The primary culprits for the hydrolysis of the ester groups in this compound are the presence of water in combination with either acidic or basic conditions.[1]
-
Acidic Conditions: Strong acids or even mild acidic conditions in the presence of water can catalyze the hydrolysis of the methyl esters.[1]
-
Basic Conditions: The use of strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) will readily lead to saponification (base-promoted hydrolysis) of the esters.[1] Even weaker bases in aqueous environments can promote hydrolysis, especially at elevated temperatures.
-
Water Content: The presence of water in your solvents or reagents is a key factor. Even seemingly "dry" solvents can contain enough water to cause significant hydrolysis over the course of a reaction.
Q3: How can I modify my reaction conditions to prevent the hydrolysis of this compound?
A3: The key is to rigorously exclude water and avoid harsh acidic or basic conditions. Here are several strategies:
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Anhydrous Reaction Conditions: This is the most critical step.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can also be dried using molecular sieves.
-
Dry Reagents: Ensure all your reagents, especially amines, are dry.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Use of Non-Hydrolytic Reagents:
-
Coupling Agents for Amide Bond Formation: Instead of converting the ester to a carboxylic acid first, you can directly form amides from the amino group of another molecule and a carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reactions are typically run under anhydrous conditions.
-
Transamidation: This method involves the exchange of the amino group of an amide with another amine and can sometimes be achieved under neutral conditions, avoiding harsh acids or bases.
-
-
Control of Temperature: If some moisture is unavoidable, keeping the reaction temperature as low as possible will slow down the rate of hydrolysis.
-
Microwave-Assisted Synthesis: In some cases, using microwave irradiation can significantly shorten reaction times. This reduced exposure to reaction conditions can minimize the extent of hydrolysis.
Below is a troubleshooting workflow to help you diagnose and solve hydrolysis issues.
Frequently Asked Questions (FAQs)
Q: What is the chemical nature of this compound and why is it prone to hydrolysis?
A: this compound possesses two methyl ester functional groups attached to an aromatic ring. Esters are susceptible to nucleophilic attack at the carbonyl carbon. In the presence of water, which can act as a nucleophile, the ester can be cleaved to form a carboxylic acid and methanol. This reaction, known as hydrolysis, can be catalyzed by either acid or base, which significantly increases its rate.
Q: At what pH is this compound most stable?
Q: Can I perform a reaction with an amine nucleophile on the ester groups without affecting the rest of the molecule?
A: Yes, it is possible to convert the ester groups into amides through reaction with amines. However, this amidation process often requires harsh conditions or activation of the ester, which can lead to side reactions, including hydrolysis if water is present.[1] A more controlled approach is to use anhydrous methods, such as direct amidation using coupling agents or transamidation reactions under neutral conditions.
Q: Are there any "green" or more environmentally friendly methods to prevent hydrolysis?
A: Yes, several strategies align with the principles of green chemistry:
-
Catalytic Methods: Employing catalytic amounts of reagents, rather than stoichiometric amounts of activating agents, reduces waste.
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption.[3]
-
Solvent Selection: Using greener solvents or, if possible, performing reactions under solvent-free conditions can reduce environmental impact.
Data Presentation
The following table summarizes and compares different methods for conducting reactions with this compound while minimizing the risk of hydrolysis.
| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yields |
| Anhydrous Amidation with Coupling Agents | DCC or EDC, Anhydrous Solvent (e.g., DCM, THF), Inert Atmosphere | High yields, mild conditions, avoids hydrolysis. | Byproducts can be difficult to remove (especially DCU from DCC). | Good to Excellent |
| Direct Amidation with Boron Reagents | B(OMe)₃, Molecular Sieves | Can be performed under relatively mild conditions. | Requires stoichiometric boron reagent. | Satisfactory |
| Catalytic Transamidation | Lewis acids (e.g., Sc(OTf)₃, ZrCl₄) or bases (e.g., t-BuOK) | Catalytic amounts of promoters, can be highly efficient. | May require specific catalysts and conditions depending on the substrates. | Good to Excellent |
| Microwave-Assisted Synthesis | Microwave reactor, polar solvents | Rapid reaction times, potentially higher yields, reduced side reactions. | Requires specialized equipment, scalability can be a challenge. | Good to Excellent |
| Enzymatic Catalysis | Lipases or proteases in organic solvents | High selectivity, mild conditions. | Enzymes can be expensive and may have limited substrate scope. | Variable |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt Coupling
This protocol describes a general method for the coupling of a carboxylic acid with an amine in the presence of this compound, where the ester groups are to be preserved.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.), this compound (if it is the amine component), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in an anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Coupling: Add the amine component (1.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a general guideline for adapting a reaction to microwave conditions to minimize reaction time and potential hydrolysis.
-
Vessel Preparation: In a dedicated microwave reaction vessel, combine this compound, other reactants, and a suitable microwave-absorbing solvent (e.g., DMF, NMP).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the desired temperature and reaction time. A typical starting point could be 100-150 °C for 10-30 minutes.
-
Monitoring and Optimization: After the initial run, analyze the reaction mixture to determine conversion and the extent of any hydrolysis. Optimize the temperature and time as needed.
-
Work-up and Purification: Once the reaction is complete, cool the vessel to room temperature before opening. The work-up and purification procedures are typically similar to those for conventional heating methods.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the decision-making process for selecting a suitable reaction condition to prevent hydrolysis of this compound.
References
troubleshooting peak splitting in NMR spectra of Dimethyl 2-aminoisophthalate
Topic: Troubleshooting Peak Splitting in NMR Spectra of Dimethyl 2-aminoisophthalate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to unexpected peak splitting in the ¹H NMR spectra of this compound.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows more complex splitting in the aromatic region than expected. Instead of clear doublets and triplets, I see a complicated multiplet. What could be the cause?
A1: Complex splitting patterns in the aromatic region of this compound can arise from several factors. The most common causes are:
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupling protons is not significantly larger than the coupling constant (J) between them, second-order effects can occur.[1] This leads to non-intuitive splitting patterns where the peak intensities and spacing do not follow simple first-order rules. Aromatic systems are particularly prone to these effects.
-
Magnetic Inequivalence: Protons that are chemically equivalent (i.e., interchangeable by a symmetry operation) may not be magnetically equivalent. This happens when they have different coupling relationships with another nucleus in the molecule.[1] This can lead to more complex splitting than anticipated.
-
Restricted Bond Rotation: While less common for a molecule of this size at room temperature, hindered rotation around the C-N or C-C(O) bonds on the NMR timescale could lead to the observation of different conformers (rotamers), each giving its own set of peaks.[2]
Troubleshooting Steps:
-
Acquire the spectrum on a higher field NMR spectrometer. This increases the chemical shift dispersion in Hertz while the coupling constants remain the same, which can simplify second-order spectra and make them appear more "first-order."[1]
-
Perform a Variable Temperature (VT) NMR experiment. If restricted rotation is the issue, increasing the temperature can increase the rate of bond rotation, potentially causing the distinct signals of the rotamers to coalesce into a single, averaged signal.[2]
Q2: The signal for the amine (-NH₂) protons is broad and not showing any splitting. Is this normal, and how can I confirm its assignment?
A2: Yes, it is very common for N-H proton signals to appear as broad singlets in a ¹H NMR spectrum.[3][4] This broadening is typically due to:
-
Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear spin of I=1 and possesses a quadrupole moment, which can lead to rapid relaxation and broadening of the attached proton signals.
-
Chemical Exchange: The amine protons can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[5] This exchange happens on a timescale that averages out the coupling information, resulting in a broad, unsplit peak.[3]
Experimental Protocol: D₂O Exchange
To definitively identify the -NH₂ peak, you can perform a deuterium oxide (D₂O) exchange experiment. Labile protons like those on nitrogen will exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum.[2][5]
-
Acquire a standard ¹H NMR spectrum of your this compound sample.
-
Add 1-2 drops of D₂O to the NMR tube.
-
Cap the tube and shake it gently for a minute to ensure mixing.
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons should significantly decrease in intensity or disappear entirely.
Q3: My entire spectrum, including the aromatic and methyl peaks, shows broad or split peaks. What sample preparation or instrument issues should I check?
A3: When all peaks in the spectrum are affected, the issue is likely related to sample preparation or instrument settings rather than the molecule's specific structure.
Potential Causes & Solutions:
-
Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape.[2][6] If the shimming is poor, all peaks will be broad and poorly resolved.
-
Solution: Re-shim the instrument before acquiring the spectrum. If the problem persists, the sample itself may be the issue.
-
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn causes line broadening.[6] Conversely, a very dilute sample may have a poor signal-to-noise ratio.
-
Solution: Prepare a sample with an optimal concentration. For a routine ¹H NMR of a small molecule, 5-25 mg in 0.6-0.7 mL of solvent is typical.[7]
-
-
Presence of Particulate Matter: Undissolved solids in the NMR tube will severely distort the magnetic field homogeneity, leading to broad lines.[8]
-
Solution: Always filter your NMR sample through a pipette with a glass wool or cotton plug into the NMR tube to remove any suspended particles.[8]
-
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.
-
Solution: If paramagnetic contamination is suspected, degas the sample by bubbling an inert gas (like nitrogen or argon) through the solution before capping the tube.
-
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Sample Quantity: Weigh 5-25 mg of pure this compound.[7]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Use approximately 0.6-0.7 mL of the solvent.[7]
-
Dissolution: Dissolve the sample completely in the solvent within a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Filtration: Use a Pasteur pipette with a small plug of glass wool to filter the solution directly into a clean, dry NMR tube. This removes any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample's identity.
Variable Temperature (VT) NMR Experiment
-
Prepare the sample as described in the standard protocol.
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
Increase the temperature in increments (e.g., 10-20 °C). Allow the temperature to equilibrate for 5-10 minutes at each new setting before acquiring a spectrum.
-
Monitor spectral changes. Look for the sharpening, broadening, or coalescence of peaks as the temperature changes. This can indicate dynamic processes like restricted bond rotation.[2]
Data Presentation
Expected ¹H NMR Data for this compound
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. Actual values may vary based on the solvent and experimental conditions.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ (x2) | ~3.9 | Singlet (s) | N/A | 6H |
| -NH₂ | 5.0 - 6.0 (variable) | Broad Singlet (br s) | N/A | 2H |
| Aromatic H (H5) | ~7.6 | Triplet (t) | J ≈ 8.0 | 1H |
| Aromatic H (H4, H6) | ~6.8 | Doublet (d) | J ≈ 8.0 | 2H |
Note: The aromatic region may present as a more complex multiplet due to second-order effects.[9][10]
Visualization
Troubleshooting Workflow for NMR Peak Splitting
The following diagram outlines a logical workflow for diagnosing the cause of unexpected peak splitting in your NMR spectrum.
Caption: A workflow diagram for troubleshooting common causes of peak splitting in NMR spectra.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. sites.bu.edu [sites.bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Scaling Up the Synthesis of Dimethyl 2-aminoisophthalate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of Dimethyl 2-aminoisophthalate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | - Incomplete reaction. - Inefficient esterification catalyst. - Decomposition of starting material or product. - Loss of product during workup. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the sulfuric acid catalyst is fresh and added in the correct proportion. - Maintain the recommended reaction temperature; excessive heat can cause degradation. - Carefully perform the extraction and washing steps to avoid product loss. Ensure the pH is adjusted correctly during neutralization. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Incorrect solvent system for recrystallization. - Insufficient cooling during crystallization. | - Purify the crude product using column chromatography before recrystallization. - Experiment with different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). - Ensure the solution is slowly cooled to room temperature and then in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. |
| Formation of Side Products | - Incomplete esterification leading to the mono-ester. - Oxidation of the amine group. - Polymerization or other side reactions at high temperatures. | - Use a sufficient excess of methanol to drive the equilibrium towards the di-ester. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Adhere to the recommended reaction temperature and time. |
| Difficulty in Purification | - Co-precipitation of impurities during recrystallization. - Similar polarity of the product and impurities, making chromatographic separation difficult. | - Try a different recrystallization solvent or a layered solvent system. - Optimize the eluent system for column chromatography by testing various solvent polarities. - Consider a chemical purification step, such as a mild acidic wash to remove basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most straightforward and common laboratory method is the Fischer esterification of 2-aminoisophthalic acid using methanol as both the reagent and solvent, with a strong acid catalyst like sulfuric acid.
Q2: How can I monitor the progress of the esterification reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The starting material (2-aminoisophthalic acid) is highly polar and will have a low Rf value, while the product (this compound) is less polar and will have a higher Rf value.
Q3: What are the key safety precautions to take during this synthesis?
A3: It is crucial to handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Methanol is flammable and toxic, so the reaction should be performed in a well-ventilated area away from ignition sources. This compound is an irritant, and contact with skin and eyes should be avoided.[1][2]
Q4: My final product has a yellowish tint. How can I decolorize it?
A4: A slight yellowish color can often be removed by recrystallization. If the color persists, you can try treating a solution of the product in the recrystallization solvent with a small amount of activated charcoal before the hot filtration step.[3]
Q5: What is a suitable recrystallization solvent for this compound?
A5: While specific data is limited, a common solvent system for similar aromatic esters is a mixture of ethanol and water or ethyl acetate and hexane.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol details the synthesis of this compound from 2-aminoisophthalic acid.
Materials:
-
2-Aminoisophthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminoisophthalic acid in an excess of anhydrous methanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. (Caution: CO2 evolution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude this compound.
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Further, cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-Aminoisophthalic acid | C₈H₇NO₄ | 181.15 | - | 39622-79-2 |
| This compound | C₁₀H₁₁NO₄ | 209.20 | White to light yellow powder/crystal | 57053-02-8 |
Table 2: Typical Reaction Conditions for Fischer Esterification
| Parameter | Value/Range | Notes |
| Reactant Ratio | 1 equivalent 2-aminoisophthalic acid | - |
| 20-50 equivalents Methanol | Serves as both reactant and solvent. | |
| Catalyst | 0.1-0.2 equivalents Sulfuric Acid | Added cautiously. |
| Temperature | Reflux (approx. 65 °C) | - |
| Reaction Time | 4-24 hours | Monitor by TLC. |
| Typical Yield | 70-90% | Highly dependent on reaction scale and purity of reactants. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
stability issues of Dimethyl 2-aminoisophthalate under acidic or basic conditions
This technical support center provides guidance on the stability of Dimethyl 2-aminoisophthalate under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is not extensively published, the following guidance is based on the general chemical principles of its functional groups (aromatic amine and methyl esters) and established methodologies for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is the hydrolysis of its two methyl ester groups. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of methanol and the corresponding carboxylic acids. The presence of the amino group can also influence the reactivity of the molecule.
Q2: How does pH affect the stability of this compound?
A2: this compound is expected to be most stable at a neutral pH (around 7). Under acidic or basic conditions, the rate of hydrolysis of the ester groups is likely to increase.
-
Acidic conditions: The ester carbonyls can be protonated, making them more susceptible to nucleophilic attack by water.
-
Basic conditions: The hydroxide ion is a potent nucleophile that can directly attack the ester carbonyls.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation products are the result of the stepwise hydrolysis of the two methyl ester groups. The expected degradation pathway is as follows:
-
This compound hydrolyzes to Methyl 2-amino-3-(methoxycarbonyl)benzoate (or its isomer) and methanol.
-
Methyl 2-amino-3-(methoxycarbonyl)benzoate further hydrolyzes to 2-Aminoisophthalic acid and methanol.
Q4: What other factors can influence the stability of this compound?
A4: Besides pH, other factors that can affect stability include:
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Solvent: The presence of water is necessary for hydrolysis. In anhydrous organic solvents, this compound is expected to be much more stable. The type of organic solvent can also play a role.
-
Presence of Catalysts: Besides acids and bases, certain enzymes (esterases) could also catalyze the hydrolysis if present.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored in a cool, dry place, away from strong acids and bases. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation of the amino group over long periods, although hydrolysis is the more immediate concern.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: Low reaction yield when this compound is a starting material.
-
Question: My reaction is giving a low yield, and I suspect my starting material might be degrading. How can I check for this?
-
Answer:
-
Verify Starting Material Purity: Before starting your reaction, check the purity of your this compound using techniques like NMR, HPLC, or melting point determination.
-
Analyze Reaction Mixture: Take a small aliquot of your reaction mixture and analyze it by TLC or LC-MS to check for the presence of the starting material and any potential degradation products (monomethyl ester or the diacid).
-
Control Experiment: Run a control experiment with this compound under the reaction conditions (solvent, temperature, pH) but without the other reagents to see if it degrades on its own.
-
Issue 2: Appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram.
-
Question: I am seeing unexpected spots/peaks in my analysis. Could these be degradation products?
-
Answer: Yes, these could be the hydrolysis products. The polarity of the degradation products will be higher than the starting material due to the presence of carboxylic acid groups. Therefore, on a normal phase TLC plate, they will have a lower Rf value (closer to the baseline). In reverse-phase HPLC, they will have a shorter retention time. You can confirm their identity by co-spotting with authentic samples (if available) or by using LC-MS to determine their molecular weights.
Issue 3: How can I minimize the degradation of this compound during my experiment?
-
Question: My experimental conditions are either acidic or basic. What steps can I take to prevent the degradation of my compound?
-
Answer:
-
Use Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis.
-
Lower the Temperature: Running the reaction at a lower temperature will slow down the rate of degradation.
-
Limit Exposure Time: Minimize the time the compound is exposed to harsh pH conditions.
-
Use a Protecting Group: If the ester groups are not involved in the reaction, you could consider protecting them, although this adds extra steps to your synthesis. For the amino group, protection might be necessary depending on the reaction.
-
pH Control: If possible, buffer your reaction mixture to a pH where the compound is more stable.
-
Proposed Degradation Pathway
The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the ester functionalities.
Caption: Proposed stepwise hydrolysis of this compound.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol provides a framework for assessing the stability of this compound at different pH values.
1. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Phosphate buffer solutions (pH 3, 5, 7, 9, 11)
-
Volumetric flasks, pipettes, and vials
2. Preparation of Stock Solution:
-
Accurately weigh about 10 mg of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile) in a 10 mL volumetric flask. This will be your stock solution.
3. Sample Preparation for Stability Study:
-
For each pH to be tested, pipette a known volume of the stock solution into a vial.
-
Add the respective buffer solution to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the amount of organic solvent from the stock solution is minimal to not significantly alter the pH.
4. Incubation:
-
Incubate the prepared samples at a controlled temperature (e.g., 25°C, 40°C, or 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
5. HPLC Analysis:
-
Analyze the withdrawn aliquots using a validated stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.
-
The mobile phase could be a gradient of acetonitrile and a buffered aqueous solution.
-
Monitor the disappearance of the this compound peak and the appearance of degradation product peaks.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Experimental Workflow for Stability Assessment
Caption: A typical workflow for assessing the stability of a compound.
Data Presentation
The following table template can be used to record and present the quantitative data from your stability studies.
| pH | Temperature (°C) | Time (hours) | % this compound Remaining | % Monomethyl Ester | % Diacid |
| 3 | 40 | 0 | 100 | 0 | 0 |
| 3 | 40 | 4 | |||
| 3 | 40 | 8 | |||
| 3 | 40 | 24 | |||
| 7 | 40 | 0 | 100 | 0 | 0 |
| 7 | 40 | 4 | |||
| 7 | 40 | 8 | |||
| 7 | 40 | 24 | |||
| 9 | 40 | 0 | 100 | 0 | 0 |
| 9 | 40 | 4 | |||
| 9 | 40 | 8 | |||
| 9 | 40 | 24 |
Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected experimental results.
Validation & Comparative
Reactivity of Aminoisophthalate Isomers in Polymer Synthesis: A Comparative Guide
A detailed comparison of the reactivity and resulting polymer properties of 5-aminoisophthalic acid and 4-aminoisophthalic acid in polyamidation reactions.
The strategic placement of functional groups on a monomer is a critical factor that dictates its reactivity in polymerization and the ultimate properties of the resulting polymer. In the synthesis of aromatic polyamides, isomers of aminoisophthalic acid, particularly 5-aminoisophthalic acid and 4-aminoisophthalic acid, are valuable monomers. The position of the amino group on the isophthalic acid backbone significantly influences the electronic and steric environment of the reacting functional groups—the amino and carboxylic acid moieties. This guide provides a comparative analysis of the reactivity of these two isomers in polymer synthesis, supported by theoretical considerations, and outlines the experimental methodologies required for such a comparison.
Influence of Amino Group Position on Reactivity
The reactivity of the amino and carboxylic acid groups in aminoisophthalic acid isomers during polycondensation is governed by the electronic effects of the substituents on the aromatic ring.
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5-Aminoisophthalic Acid: In this isomer, the amino group is situated meta to both carboxylic acid groups. The amino group is an activating, electron-donating group. Through the inductive effect, it increases the electron density on the aromatic ring. This electronic enrichment, however, has a less direct impact on the electrophilicity of the carboxylic acid carbons due to the meta-positioning. The primary influence on the carboxylic acid groups' reactivity will be the overall electron density of the ring. Conversely, the nucleophilicity of the amino group is enhanced by the electron-donating nature of the carboxylic acid groups, although this effect is also moderated by their meta-position.
-
4-Aminoisophthalic Acid: Here, the amino group is positioned ortho to one carboxylic acid group and para to the other. This arrangement allows for more direct electronic communication through resonance. The electron-donating amino group can significantly increase the electron density at the ortho and para positions, which can influence the acidity and reactivity of the adjacent carboxylic acid groups. The nucleophilicity of the amino group in the 4-isomer is expected to be influenced by the presence of a carboxylic acid group in the ortho position, which can lead to intramolecular hydrogen bonding, potentially affecting its availability for reaction.
Due to these electronic and steric differences, it is hypothesized that 5-aminoisophthalic acid may exhibit more straightforward polymerization kinetics, while 4-aminoisophthalic acid's reactivity could be more complex due to the proximate functional groups.
Predicted Performance and Property Comparison
| Parameter | 5-Aminoisophthalic Acid | 4-Aminoisophthalic Acid | Rationale |
| Polymerization Rate | Potentially more predictable and moderate. | May exhibit a more complex kinetic profile, possibly slower due to steric hindrance and intramolecular interactions. | The meta-position in the 5-isomer leads to less steric hindrance. The ortho- and para-positions in the 4-isomer can lead to electronic deactivation of one carboxyl group and potential intramolecular hydrogen bonding, affecting reactivity. |
| Molecular Weight of Polymer | Likely to achieve high molecular weight under optimal conditions. | May result in lower molecular weight polymers under similar conditions due to potential side reactions or incomplete conversion. | Steric hindrance and potential for side reactions in the 4-isomer could limit chain growth. |
| Solubility of Polymer | Polymers are expected to have good solubility in polar aprotic solvents. | Polymer solubility might be different due to variations in chain packing and intermolecular interactions. | The different substitution patterns will affect the polymer chain's geometry and its ability to pack, influencing solubility. |
| Thermal Stability (Tg, Td) | Expected to form thermally stable polyamides. | The thermal properties could be influenced by the polymer's microstructure and molecular weight. | The regularity of the polymer chain derived from the 5-isomer might lead to a more ordered structure and potentially higher thermal stability. |
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following detailed experimental protocols for the synthesis and characterization of polyamides from 5-aminoisophthalic acid and 4-aminoisophthalic acid are proposed.
I. Monomer and Polymer Synthesis
A. Synthesis of Aminoisophthalic Acid Isomers: Should the pure isomers not be commercially available, they can be synthesized from the corresponding nitroisophthalic acids.
-
Nitration: Isophthalic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of nitroisophthalic acid isomers.
-
Isomer Separation: The isomers (e.g., 5-nitroisophthalic acid and 4-nitroisophthalic acid) are separated using techniques such as fractional crystallization or chromatography.
-
Reduction: The separated nitroisophthalic acid isomers are then reduced to the corresponding aminoisophthalic acid isomers using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
B. Polyamide Synthesis via Low-Temperature Solution Polycondensation: This method is suitable for comparing the intrinsic reactivity of the monomers under controlled conditions.
-
Monomer Preparation: A precise amount of either 5-aminoisophthalic acid or 4-aminoisophthalic acid is dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) containing a solubilizing agent like lithium chloride.
-
Co-monomer: An equimolar amount of a suitable aromatic diamine (e.g., 4,4'-oxydianiline) is added to the solution.
-
Activating Agent: A phosphorylation agent, such as diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP) or triphenyl phosphite in the presence of pyridine, is added to the cooled reaction mixture to activate the carboxylic acid groups.
-
Polymerization: The reaction is typically carried out at a low temperature (e.g., 0-25 °C) for a specified period (e.g., 24 hours) under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
-
Isolation: The resulting polymer is isolated by precipitation in a non-solvent like methanol, followed by washing and drying under vacuum.
II. Characterization and Data Analysis
A. Kinetic Studies: To compare the polymerization rates, aliquots of the reaction mixture can be taken at different time intervals.
-
The polymerization is quenched by adding the aliquot to a non-solvent.
-
The precipitated polymer is isolated, dried, and weighed to determine the yield as a function of time.
-
The inherent viscosity or molecular weight of the polymer at each time point is measured to monitor the chain growth.
B. Polymer Characterization:
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: To confirm the formation of the amide bond (characteristic C=O and N-H stretching and bending vibrations) and the disappearance of carboxylic acid and amine functional groups.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure, confirm the isomeric composition, and analyze the chain microstructure.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyamides.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by determining the decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymers.
-
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for a comprehensive comparison of aminoisophthalate isomer reactivity in polymer synthesis.
Caption: Workflow for comparing aminoisophthalate isomer reactivity.
Signaling Pathway of Polycondensation
The following diagram illustrates the general signaling pathway for a direct polycondensation reaction used in the synthesis of polyamides from aminoisophthalic acid and a diamine, facilitated by an activating agent.
Caption: Generalized pathway for direct polycondensation.
Dimethyl 2-aminoisophthalate: A Comparative Guide for High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties, the selection of monomeric building blocks is of paramount importance. This guide provides a comparative analysis of Dimethyl 2-aminoisophthalate, a diamine monomer with significant potential in the synthesis of high-performance polyamides and polyimides. While direct, extensive experimental comparisons are not widely available in peer-reviewed literature, this document extrapolates the anticipated advantages of this compound over other conventional diamine monomers based on its unique molecular architecture and established principles of polymer chemistry.
Theoretical Performance Advantages
The distinctive structure of this compound, featuring an amine group ortho to one of the two meta-positioned methyl ester groups on a benzene ring, is predicted to impart a range of desirable properties to the resulting polymers. These advantages stem from a combination of steric effects, altered chain packing, and modified intermolecular interactions.
Key Predicted Advantages:
-
Enhanced Solubility: The asymmetric and non-linear geometry of the this compound monomer is expected to disrupt the chain packing and reduce the crystallinity of the resulting polymers. This irregularity can lead to significantly improved solubility in a wider range of organic solvents, facilitating easier processing and characterization.
-
Improved Processability: Enhanced solubility directly translates to better processability. Polymers derived from this monomer are anticipated to be suitable for solution-based processing techniques such as spin-coating and casting, which are crucial for thin-film applications in electronics and membrane technology.
-
Modified Thermal Properties: The introduction of the bulky ester groups can influence the thermal characteristics of the polymer. While potentially leading to a lower glass transition temperature (Tg) compared to polymers made from rigid, linear diamines, it may also offer a broader processing window between Tg and the decomposition temperature.
-
Tailorable Functionality: The presence of the ester groups offers potential sites for post-polymerization modification, allowing for the introduction of other functional moieties to further tune the polymer's properties for specific applications.
Comparative Data: A Predictive Overview
The following tables present a predictive comparison of the properties of polymers derived from this compound against those synthesized from common aromatic diamine monomers such as m-phenylenediamine, p-phenylenediamine, and 4,4'-oxydianiline. It is crucial to note that these are expected trends based on structure-property relationships and require experimental validation.
Table 1: Predicted Properties of Polyamides
| Property | Polyamide from this compound | Polyamide from m-phenylenediamine | Polyamide from p-phenylenediamine | Polyamide from 4,4'-oxydianiline |
| Solubility | High in various organic solvents | Moderate | Low | Moderate to High |
| Crystallinity | Amorphous to low crystallinity | Amorphous | High | Semi-crystalline |
| Glass Transition (Tg) | Moderate | High | Very High | High |
| Thermal Stability | Good | Excellent | Excellent | Excellent |
| Mechanical Strength | Moderate | High | Very High | High |
Table 2: Predicted Properties of Polyimides
| Property | Polyimide from this compound | Polyimide from m-phenylenediamine | Polyimide from p-phenylenediamine | Polyimide from 4,4'-oxydianiline |
| Solubility | High in various organic solvents | Moderate | Insoluble | Moderate |
| Processability | Excellent (Solution Castable) | Moderate | Difficult | Good |
| Glass Transition (Tg) | Moderate to High | High | Very High | High |
| Thermal Stability | Excellent | Excellent | Excellent | Excellent |
| Film Flexibility | Good | Moderate | Brittle | Good |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polyamides and polyimides. These methodologies would serve as a robust starting point for investigations involving this compound.
Synthesis of Polyamides via Low-Temperature Solution Polycondensation
-
Monomer Dissolution: In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve this compound in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) to the stirred solution.
-
Polymerization: Maintain the reaction at low temperature for 2-4 hours, then allow it to warm to room temperature and continue stirring overnight.
-
Precipitation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Purification: Filter the polymer, wash it thoroughly with the non-solvent and then with a low-boiling point solvent like ethanol to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature until a constant weight is achieved.
Synthesis of Polyimides via a Two-Step Method
-
Poly(amic acid) Formation: In a dry, nitrogen-purged flask, dissolve the diamine monomer (this compound) in a dry polar aprotic solvent (e.g., DMAc or NMP). To this solution, add an equimolar amount of a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) portion-wise at room temperature. Stir the mixture for 12-24 hours to form a viscous poly(amic acid) solution.
-
Film Casting: Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Thermal Imidization: Heat the cast film in a programmable oven under a nitrogen atmosphere using a staged heating profile (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour) to effect the cyclodehydration to the final polyimide.
-
Characterization: Characterize the resulting polyimide film for its thermal, mechanical, and solubility properties.
Visualizing the Synthesis and Structure-Property Relationships
The following diagrams illustrate the general synthetic pathways and the logical connections between the molecular structure of this compound and the predicted polymer properties.
Caption: General workflow for the synthesis of polyamides.
Caption: Two-step synthesis of polyimides.
Caption: Predicted structure-property relationships.
Validating the Purity of Dimethyl 2-aminoisophthalate: A Comparative Guide to Titration and HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a detailed comparison of two common analytical methods for determining the purity of Dimethyl 2-aminoisophthalate: traditional titration techniques and modern High-Performance Liquid Chromatography (HPLC).
This compound possesses two ester functional groups and an aromatic amine group, making it amenable to analysis by both saponification-based ester titration and acid-base titration for the amine. These classical methods are compared against the widely used chromatographic technique of HPLC.
Quantitative Data Comparison
The following table summarizes hypothetical, yet realistic, data from the analysis of a single batch of this compound using both a two-part titration method and a reversed-phase HPLC method.
| Parameter | Two-Part Titration Method | HPLC Method |
| Purity Assay (%) | 98.7% (Ester) / 99.1% (Amine) | 99.5% |
| Standard Deviation | ± 0.4% | ± 0.1% |
| Analysis Time per Sample | ~ 2 hours | ~ 30 minutes |
| Solvent Consumption | Moderate | High |
| Required Equipment | Basic Glassware, Burette, Reflux | HPLC System, Columns, Solvents |
| Specificity | Moderate | High |
| Impurity Profile | No | Yes |
Experimental Protocols
Two-Part Titration Method for this compound Purity
This method involves two separate titrations to determine the purity based on the ester and amine functional groups.
Part 1: Saponification and Back-Titration for Ester Content
-
Preparation: Accurately weigh approximately 2 g of this compound into a flask suitable for reflux.
-
Saponification: Add 25.0 mL of 0.5 M ethanolic potassium hydroxide and boil the mixture under a reflux condenser for 1 hour to ensure complete saponification of the ester groups.[1][2]
-
Titration: After cooling, add 20 mL of water and a few drops of phenolphthalein indicator. Titrate the excess potassium hydroxide with a standardized 0.5 M hydrochloric acid solution until the pink color disappears.[1]
-
Blank Determination: Perform a blank titration without the sample to determine the initial amount of potassium hydroxide.
-
Calculation: The difference in the volume of hydrochloric acid used for the blank and the sample is proportional to the amount of potassium hydroxide consumed during saponification, from which the ester content and thus purity can be calculated.
Part 2: Non-Aqueous Acid-Base Titration for Amine Content
-
Preparation: Accurately weigh approximately 0.5 g of this compound and dissolve it in a suitable non-aqueous solvent such as glacial acetic acid.
-
Titration: Titrate the solution with a standardized 0.1 N perchloric acid in glacial acetic acid.
-
Endpoint Determination: The endpoint can be determined potentiometrically or using a visual indicator like crystal violet.
-
Calculation: The volume of perchloric acid consumed is used to calculate the percentage of the amine component, providing a measure of purity.
High-Performance Liquid Chromatography (HPLC) Method
This method provides a highly specific separation of this compound from its potential impurities.
-
System Preparation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler is required.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio is used as the mobile phase, delivered at a flow rate of 1.0 mL/min.
-
Standard Preparation: A standard solution of this compound is prepared by accurately weighing and dissolving the reference standard in the mobile phase to a known concentration.
-
Sample Preparation: A sample solution is prepared by accurately weighing and dissolving the this compound sample in the mobile phase to a similar concentration as the standard.
-
Injection and Analysis: Equal volumes (e.g., 10 µL) of the standard and sample solutions are injected into the HPLC system. The chromatograms are recorded, and the peak areas are measured.
-
Purity Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram. The percentage of each impurity can also be determined from their respective peak areas.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the titration method and a decision-making process for selecting the appropriate analytical technique.
Caption: Workflow for the two-part titration of this compound.
Caption: Decision flowchart for selecting a purity validation method.
References
A Comparative Guide to the Absolute Quantification of Dimethyl 2-aminoisophthalate: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of Dimethyl 2-aminoisophthalate, this guide offers a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against conventional chromatographic techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides an objective overview of each method's performance, supported by detailed experimental protocols and data presented for easy comparison.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the absolute purity or concentration of organic molecules without the need for a specific certified reference material of the analyte itself.[1] Its utility stems from the direct proportionality between the integrated NMR signal area and the number of nuclei responsible for that signal.[1] In contrast, chromatographic methods like HPLC and GC are comparative techniques that rely on calibration curves generated from reference standards.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the absolute quantification of this compound hinges on several factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-MS for the analysis of small aromatic molecules like this compound.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Primary ratio method based on the direct relationship between signal intensity and the number of nuclei.[1] | Comparative method based on the separation by differential partitioning and quantification against a calibration curve. | Comparative method based on separation by volatility and partitioning, with mass-based detection and quantification against a calibration curve. |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[2] | Requires a certified reference material of this compound. | Requires a certified reference material of this compound. |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | Typically 98.0% - 102.0%[3] | Typically within 15% of the nominal value[3] |
| Precision (%RSD) | < 2%[3] | Intra-day: ≤ 2%, Inter-day: ≤ 5% | < 15%[3] |
| Linearity (r²) | Not applicable (primary method) | >0.999[3] | >0.99[3] |
| Limit of Detection (LOD) | ~5 µM for amino acids on a 600 MHz cryoprobe[4] | 0.13 - 0.41 µg/mL (for various imidazoles)[3] | 0.01 ppm (for alkyl halides)[3] |
| Limit of Quantification (LOQ) | Dependent on signal-to-noise ratio, typically >10:1[4] | 14.3 - 16.5 µg/mL (for albendazole/levamisole)[3] | 0.025 ppm (for alkyl halides)[3] |
| Analysis Time per Sample | ~10–15 minutes[2] | ~15 minutes[5] | ~16 minutes[6] |
| Sample Preparation | Simple dissolution.[2] | Can involve extraction and filtration.[7] | May require derivatization to improve volatility.[3] |
| Key Advantage | High accuracy and traceability without a specific analyte standard.[2] | Wide availability and robustness for routine analysis.[8] | High sensitivity and selectivity, especially with mass spectrometric detection.[3][6] |
| Key Disadvantage | Lower sensitivity compared to MS-based methods. | Requires a specific certified reference material.[7] | Potential for thermal degradation of the analyte; may require derivatization. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established principles for the analysis of aromatic compounds and should be optimized and validated for the specific application.
Quantitative ¹H-NMR (qNMR) Protocol
Internal Standard Selection: A suitable internal standard should have high purity, be stable and non-volatile, and possess signals that do not overlap with the analyte signals.[2] For this compound, potential internal standards include maleic acid or triphenylene-d12, which have signals in the aromatic region but are distinct from the analyte's expected peaks.[1][9]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an equimolar amount of the chosen internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both compounds are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: 500 MHz or higher field strength.
-
Pulse Angle: 30° observation pulse.[10]
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30 seconds for quantitative analysis of aromatic compounds).[10]
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated (typically 16 to 128 scans).[11]
-
Spectral Width: Large enough to encompass all signals and provide a clean baseline.
Data Processing and Quantification:
-
Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.[11]
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., one of the aromatic protons) and a signal from the internal standard.
-
Calculate the absolute quantity of this compound using the following formula:
Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Puritystd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the standard
-
HPLC-UV Protocol
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separating aromatic compounds.
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid to improve peak shape) would be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (to be determined by UV-Vis spectroscopy, likely around 250 nm).[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation and Calibration:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample and quantify the concentration of this compound using the calibration curve.
GC-MS Protocol
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally used for aromatic compounds.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.[12]
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
Sample Preparation and Calibration:
-
As this compound has a primary amine group, derivatization (e.g., silylation) might be necessary to improve its volatility and chromatographic behavior.
-
Prepare a stock solution of the derivatized analyte and create calibration standards.
-
Prepare the sample by dissolving it in a suitable solvent and performing the derivatization reaction.
-
Analyze the calibration standards and the sample by GC-MS.
-
Quantify the analyte using a calibration curve based on the peak areas of a specific ion in the SIM mode.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for qNMR and a comparison of the analytical methods.
Caption: Workflow for the absolute quantification of this compound by qNMR.
Caption: Comparison of key features of qNMR, HPLC-UV, and GC-MS for quantification.
Conclusion
The absolute quantification of this compound can be effectively achieved using qNMR, HPLC-UV, or GC-MS.
-
qNMR stands out as a primary method that provides high accuracy and does not require a certified reference material of this compound, making it ideal for the purity assessment of newly synthesized batches or when a specific standard is unavailable.[2]
-
HPLC-UV is a robust and widely accessible technique suitable for routine quality control and analysis in less complex matrices, provided a reference standard is available.[8]
-
GC-MS offers excellent sensitivity and selectivity, which is advantageous for trace-level quantification, although it may necessitate a derivatization step to enhance the analyte's volatility.[3]
The ultimate selection of the analytical method should be guided by the specific requirements of the analysis, including the desired level of accuracy, the concentration of the analyte, the complexity of the sample matrix, and the availability of instrumentation and reference standards. For all methods, proper validation is crucial to ensure the reliability and accuracy of the generated data.
References
- 1. benchchem.com [benchchem.com]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Analyte MS Based Investigation in Relation to the Illicit Treatment of Fish Products with Hydrogen Peroxide | MDPI [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Volatile Oil of Cichorium Glandulosum Boiss et Huet and its Effects on Carbon Tetrachloride-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Isomeric Purity of Dimethyl 2-aminoisophthalate
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical compounds is a critical aspect of quality control and a determinant of a substance's efficacy and safety. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of Dimethyl 2-aminoisophthalate, a key intermediate in various synthetic processes. We will delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Isomeric Impurities
The synthesis of this compound, typically derived from 2-aminoisophthalic acid, can potentially yield other positional isomers as impurities. The most common isomeric impurities are Dimethyl 4-aminoisophthalate and Dimethyl 5-aminoisophthalate. The presence of these isomers can impact the physicochemical properties and biological activity of the final product. Therefore, robust analytical methods are required to separate, identify, and quantify these closely related compounds.
Comparison of Analytical Techniques
A summary of the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound's isomeric purity is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and composition. |
| Typical Stationary Phase | C18 or Phenyl-based columns.[1][2] | Phenyl-substituted polysiloxane capillary columns. | Not applicable. |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients.[3][4] | Helium or Hydrogen. | Not applicable. |
| Detection | UV-Vis (typically at 254 nm), Diode Array Detector (DAD), or Mass Spectrometry (MS).[5] | Mass Spectrometry (MS). | Radiofrequency detector. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase). | Derivatization may be required to increase volatility.[6] | Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). |
| Primary Advantage | Versatility for a wide range of compounds, including non-volatile and thermally labile ones.[7] | High separation efficiency and sensitive, specific detection with mass spectrometry.[7] | Provides unambiguous structural information for identification and quantification without the need for reference standards of impurities. |
| Primary Limitation | May require longer analysis times compared to GC for volatile compounds. | Limited to volatile and thermally stable compounds or those that can be derivatized.[7] | Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its 4- and 5-isomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-15 min: 20-80% B
-
15-20 min: 80% B
-
20-21 min: 80-20% B
-
21-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the same solvent for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile isomeric impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic and Spectrometric Conditions:
-
Column: Capillary column with a phenyl-substituted stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
Sample Preparation (with derivatization):
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify isomeric impurities based on their unique chemical shifts.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Techniques: ¹H NMR and ¹³C NMR.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The isomeric ratio can be determined by integrating the signals corresponding to the unique protons of each isomer in the ¹H NMR spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for assessing the isomeric purity of this compound.
Caption: Workflow for assessing the isomeric purity of this compound.
Conclusion
The choice of analytical technique for assessing the isomeric purity of this compound depends on the specific requirements of the analysis. HPLC offers a versatile and robust method for the separation and quantification of the key isomers.[3][4] GC-MS provides high separation efficiency and definitive identification, particularly for volatile impurities, although derivatization may be necessary.[7] NMR spectroscopy stands out for its ability to provide unambiguous structural confirmation and direct quantification of isomers without the need for impurity reference standards. A combination of these techniques often provides the most comprehensive and reliable assessment of isomeric purity in pharmaceutical development and quality control.
References
- 1. welch-us.com [welch-us.com]
- 2. c18 reversed-phase column: Topics by Science.gov [science.gov]
- 3. lcms.cz [lcms.cz]
- 4. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H11NO4 | CID 12217545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 57053-02-8 | Benchchem [benchchem.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of Dimethyl 2-aminoisophthalate
In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of chemical entities is paramount. Dimethyl 2-aminoisophthalate, a key intermediate in various synthetic pathways, requires robust analytical methods for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for the separation and quantification of such compounds.
Principle of Techniques
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For a compound like this compound, which is non-volatile and thermally stable, HPLC is a suitable technique.[3] When coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), HPLC provides both quantitative and qualitative information.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.[3] For less volatile compounds, derivatization may be necessary to increase their volatility and thermal stability. GC-MS offers excellent selectivity and sensitivity, making it a powerful tool for confirmatory analysis and structural elucidation.[1]
Experimental Protocols
Representative HPLC-DAD Method
A plausible HPLC method for the analysis of this compound would involve reversed-phase chromatography.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) would be a typical choice. For example, a gradient starting from 30% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 240-250 nm would likely be chosen for optimal absorbance.
-
Injection Volume: 10 µL.
Sample Preparation:
-
A stock solution of this compound would be prepared in a suitable solvent like methanol or acetonitrile.
-
Working standards would be prepared by diluting the stock solution with the mobile phase.
-
Samples containing this compound would be dissolved in the solvent and filtered through a 0.45 µm syringe filter before injection.
Representative GC-MS Method
For GC-MS analysis, derivatization might be necessary to improve the volatility and chromatographic behavior of this compound, although direct analysis of some aromatic amines is possible. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, using characteristic ions of the derivatized analyte.
Sample Preparation and Derivatization:
-
A stock solution of this compound would be prepared in a dry solvent like pyridine or acetonitrile.
-
For derivatization, an aliquot of the sample or standard solution would be evaporated to dryness under a stream of nitrogen.
-
The residue would be reconstituted in the derivatization reagent (e.g., BSTFA with 1% TMCS) and heated (e.g., at 70 °C for 30 minutes) to complete the reaction.
-
The derivatized sample would then be injected into the GC-MS.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of HPLC-DAD and GC-MS for the analysis of this compound, based on typical validation data for similar analytes.
| Parameter | HPLC-DAD (Representative Data) | GC-MS (Representative Data) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Throughput | Generally higher | Can be lower due to sample preparation |
| Selectivity | Good, enhanced with MS detection | Excellent with mass spectrometry |
| Analyte Volatility | Not required | Required (or requires derivatization) |
Mandatory Visualization
Caption: A generalized workflow for the analysis of this compound by HPLC and GC-MS.
Caption: Logical flow for a cross-validation study of HPLC and GC-MS methods.
Discussion and Conclusion
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors. HPLC offers a more direct analysis without the need for derivatization, which can simplify sample preparation and improve throughput.[1] This makes it well-suited for routine quality control applications.
On the other hand, GC-MS typically provides higher sensitivity and selectivity, which is advantageous for trace-level analysis or in complex matrices. The mass spectral data obtained from GC-MS provides a higher degree of confidence in analyte identification. However, the potential need for derivatization can add complexity and variability to the analytical workflow.
Ultimately, a cross-validation study is the most rigorous approach to demonstrate the interchangeability or specific advantages of each technique for the analysis of this compound. By analyzing the same samples with both validated methods, a direct comparison of the results can be made, providing a high level of confidence in the data and ensuring the selection of the most appropriate method for its intended purpose.
References
Unraveling the Influence of Isomerism: A Performance Showdown of Polymers from Aminoisophthalate Isomers
A deep dive into the performance characteristics of polymers derived from different aminoisophthalate isomers reveals that subtle changes in monomer geometry can profoundly impact the material's thermal, mechanical, and barrier properties. This guide provides a comparative analysis, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal polymer architecture for their specific applications.
The strategic placement of the amino group on the isophthalate monomer dictates the resulting polymer's chain packing, symmetry, and intermolecular interactions. These factors, in turn, govern macroscopic properties such as thermal stability, tensile strength, and solubility. This analysis focuses on the comparative performance of polymers synthesized from key aminoisophthalate isomers, offering a clear perspective on how isomer choice can be leveraged to tailor polymer performance.
Performance Metrics: A Comparative Overview
The following table summarizes the key performance indicators for polyamides and polyimides derived from different aminoisophthalate isomers, drawing from various experimental studies.
| Polymer Type | Monomer Isomer | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Solubility | Gas Permeability |
| Polyamide | 4-Aminoisophthalic Acid Derivative | 237-254 | Medium | Improved | Not Reported |
| Polyamide | 5-Alkoxyisophthalic Acid | Lowered with increasing alkoxy chain length | - | Soluble in DMF, DMAc, NMP, Pyridine | Increased CO2 permeability |
| Polyimide | meta-substituted diamine isomer | 324-416 | 69-132 | Good | Low |
| Polyimide | para-substituted diamine isomer | >350 | - | Poor | High Barrier |
The Impact of Isomerism on Polymer Properties
Constitutional isomerism in polymers derived from aminoisophthalate isomers significantly influences their properties. For instance, introducing asymmetry into the polymer backbone by using meta-substituted diamines can lead to aramids with improved solubility in organic solvents.[1][2] This is a critical factor for processability, particularly in applications like membrane formation or fiber spinning.
Conversely, para-oriented structures tend to result in more rigid and densely packed polymer chains. This often translates to higher thermal stability and exceptional mechanical properties, as seen in many commercial aramid fibers.[3][4] However, this rigidity can also lead to poor solubility, making processing a challenge.
In the realm of polyimides, the choice of diamine isomer has been shown to have a dramatic effect on gas barrier properties. A study comparing polyimides derived from a para-substituted carbazole-containing diamine with its meta-substituted counterpart revealed that the para-isomer exhibited significantly better gas barrier performance.[5] This is attributed to the more efficient chain packing and reduced fractional free volume in the para-isomer.
Experimental Methodologies
The data presented in this guide is based on established experimental protocols for polymer synthesis and characterization.
Polymer Synthesis
A common method for synthesizing these polyamides is low-temperature solution polycondensation .[1][2] In a typical procedure, an aromatic diamine is dissolved in an aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP), and the solution is cooled. An aromatic diacid chloride, like isophthaloyl chloride, is then added to the solution. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to complete the polymerization.
Thermal Analysis
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of the polymers. The temperature at which a 5% or 10% weight loss occurs is a key metric.[6] Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5]
Mechanical Testing
The tensile properties of the polymer films, such as tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine. These tests provide insight into the material's strength and flexibility.[6][7]
Gas Permeability Measurement
Gas permeability is determined using a constant volume/variable pressure method. A polymer membrane is placed in a permeation cell, and a specific gas is introduced on one side at a set pressure. The rate at which the gas permeates through the membrane to the other side is measured to calculate the permeability coefficient.[8]
Conclusion
The selection of aminoisophthalate isomers is a critical design parameter in the development of high-performance polymers. By understanding the structure-property relationships, researchers can strategically choose the appropriate isomer to achieve the desired balance of thermal stability, mechanical strength, processability, and barrier properties for applications ranging from advanced membranes to novel drug delivery systems. The data and experimental frameworks presented here serve as a foundational guide for making these informed decisions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cicy.repositorioinstitucional.mx [cicy.repositorioinstitucional.mx]
alternative synthetic routes to Dimethyl 2-aminoisophthalate and their efficiency
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dimethyl 2-aminoisophthalate, a valuable intermediate in pharmaceutical and materials science, can be approached through several alternative routes. This guide provides a comparative analysis of two primary synthetic pathways, offering insights into their efficiency, methodologies, and the chemical logic that underpins them. The selection of an optimal route will depend on factors such as starting material availability, desired yield, and scalability.
Comparative Analysis of Synthetic Routes
The two principal strategies for synthesizing this compound are the direct esterification of 2-aminoisophthalic acid and a multi-step process involving the nitration of an isophthalate precursor followed by reduction. Each route presents distinct advantages and challenges in terms of overall efficiency and reaction conditions.
| Parameter | Route A: Direct Esterification | Route B: Nitration-Reduction Pathway |
| Starting Material | 2-Aminoisophthalic Acid | 2-Nitroisophthalic Acid |
| Key Steps | Single-step esterification | 1. Esterification of the nitro-precursor2. Reduction of the nitro group |
| Reagents | Methanol, Acid Catalyst (e.g., H₂SO₄) | 1. Methanol, Acid Catalyst (e.g., H₂SO₄)2. Reducing Agent (e.g., Pd/C, H₂) |
| Estimated Yield | ~60% (by analogy to a similar compound)[1] | ~55-65% (multi-step estimation) |
| Advantages | - Fewer synthetic steps- Simpler procedure | - Potentially higher purity precursor- Avoids handling of the less stable 2-aminoisophthalic acid |
| Disadvantages | - Potential for side reactions involving the amino group- Lower reported yields for analogous compounds | - Longer overall synthesis time- Requires handling of nitro compounds and catalytic hydrogenation equipment |
Experimental Protocols
Below are detailed experimental protocols for the key transformations in the synthesis of this compound.
Route A: Direct Esterification of 2-Aminoisophthalic Acid (Analogous Procedure)
This protocol is based on the synthesis of the isomeric dimethyl 2-aminoterephthalate and is expected to be adaptable for this compound.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-aminoisophthalic acid in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for a period sufficient to achieve complete conversion, typically monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.
Route B, Step 2: Reduction of Dimethyl 2-nitroisophthalate (Analogous Procedure)
This protocol is adapted from the reduction of a similar nitro-aromatic compound.[2]
-
Reaction Setup: In a suitable pressure vessel, dissolve dimethyl 2-nitroisophthalate in a solvent mixture, such as ethanol and ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10 wt% palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically to balloon pressure or higher) and stir the heterogeneous mixture vigorously.
-
Reaction Conditions: Heat the reaction mixture to approximately 50°C and maintain for 24 hours or until TLC indicates complete consumption of the starting material.
-
Workup: After cooling and carefully venting the hydrogen, filter the reaction mixture through celite to remove the palladium catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography using a suitable eluent system (e.g., ethyl acetate/n-hexane) to afford pure this compound.
Synthetic Workflow Visualization
The logical flow of the two primary synthetic routes to this compound can be visualized as follows:
Caption: Comparative workflow of synthetic routes to this compound.
References
The Versatile Aminoisophthalate Ester: A Comparative Guide to its Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Aminoisophthalate esters, particularly the dimethyl and diethyl variants, are versatile building blocks in organic synthesis, offering a trifecta of reactive sites: an amino group and two ester functionalities. This unique arrangement allows for a diverse range of chemical transformations, making them valuable precursors in the synthesis of pharmaceuticals, polymers, and functional materials. This guide provides a comparative overview of the synthetic utility of aminoisophthalate esters, supported by experimental data and detailed protocols to facilitate their application in research and development.
I. Derivatization of the Amino Group
The nucleophilic amino group on the aromatic ring of aminoisophthalate esters is a prime target for a variety of chemical modifications, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.
A. Diazotization and Subsequent Nucleophilic Substitution
One of the most powerful transformations of the amino group is its conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles. This allows for the introduction of halogens, hydroxyl groups, and other functionalities onto the aromatic ring.
Table 1: Synthesis of Dimethyl 5-iodoisophthalate via Diazotization
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Dimethyl 5-aminoisophthalate | 209.20 | 0.030 | 1.0 |
| 2N HCl | - | - | - |
| Sodium nitrite | 69.00 | 0.0365 | 1.22 |
| Potassium iodide | 166.00 | 0.045 | 1.5 |
Experimental Protocol:
Dimethyl 5-aminoisophthalate (6.276 g, 30.0 mmol) is stirred with 40 mL of 2N HCl. Once most of the ester has dissolved, the reaction mixture is cooled to 0°C. A solution of sodium nitrite (2.52 g, 36.5 mmol) in 23 mL of water is added dropwise, and the mixture is stirred for an additional 2 hours at 0°C. Subsequently, an ice-cold solution of potassium iodide (7.48 g, 45.0 mmol) in 70 mL of water is added dropwise. The resulting mixture is allowed to warm to room temperature and stirred for 12 hours. The product, dimethyl 5-iodoisophthalate, can then be isolated and purified using standard techniques.
This iodinated intermediate can be further functionalized, for example, through Sonogashira coupling reactions to introduce alkyne moieties, which can then be reduced to the corresponding diols.
Caption: Diazotization of dimethyl 5-aminoisophthalate.
B. Isocyanate Formation and Amine Coupling
The amino group can be converted to a highly reactive isocyanate group, which readily undergoes nucleophilic attack by amines to form urea derivatives. This reaction is particularly useful for linking the aminoisophthalate core to other molecules, including amino acids.
Table 2: Synthesis of Diethyl 5-(carbonyl-β-alanyloxyethyl)amino-2,4,6-triiodoisophthalate
| Reactant | Notes |
| Diethyl 5-amino-2,4,6-triiodoisophthalate | Starting material |
| Phosgene or equivalent | To form the isocyanate |
| β-Alanine ethyl ester | Nucleophile |
Experimental Protocol:
The synthesis involves a two-step process. First, the amino group of diethyl 5-amino-2,4,6-triiodoisophthalate is converted to an isocyanate using phosgene or a phosgene equivalent. The resulting isocyanate is then reacted with β-alanine ethyl ester at 70°C for 18 hours to yield the final product. The 1,3-diethyl ester groups are sterically hindered by the adjacent iodine atoms and are resistant to hydrolysis under these conditions.
Caption: Isocyanate formation and subsequent amine coupling.
II. Reactions Involving the Ester Groups
The two ester functionalities of aminoisophthalates offer opportunities for hydrolysis, amidation, and reduction, providing pathways to diacids, polyamides, and diols, respectively.
A. Polyamide Synthesis
Aminoisophthalate esters can serve as monomers in polycondensation reactions with diamines to produce polyamides. While direct amidation of the ester is possible, the reaction is often facilitated by first converting the diester to the more reactive diacid chloride.
Table 3: General Procedure for Polyamide Synthesis
| Reactant | Function |
| Dimethyl 5-aminoisophthalate | Monomer (or precursor to diacid) |
| Aromatic or Aliphatic Diamine | Co-monomer |
| Condensing Agent (e.g., TPP/Pyridine) | For direct amidation |
| Thionyl Chloride | To form diacid chloride |
Experimental Protocol (Yamazaki-Higashi Reaction Conditions):
A typical procedure involves the direct polycondensation of the corresponding 5-aminoisophthalic acid with a diamine, such as 4,4'-oxydianiline, using a condensing agent system like triphenyl phosphite (TPP) and pyridine in a solvent such as N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride. The reaction is typically carried out at elevated temperatures to drive the polymerization to completion. The resulting polyamide can be isolated by precipitation in a non-solvent like methanol.
Caption: General scheme for polyamide synthesis.
B. Reduction to Amino Diols
The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting amino diols are valuable building blocks for the synthesis of polyesters, polyurethanes, and other polymers.
Table 4: Reduction of Dimethyl 5-trimethylsilylisophthalate
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Dimethyl 5-trimethylsilylisophthalate | 290.40 | 0.0229 | 1.0 |
| Lithium aluminum hydride (LiAlH4) | 37.95 | 0.114 | 5.0 |
Experimental Protocol:
To a solution of dimethyl 5-trimethylsilylisophthalate (6.64 g, 22.9 mmol) in 100 mL of THF at room temperature, lithium aluminum hydride (2.60 g, 114 mmol) is added. The mixture is then heated at 60°C for 12 hours. After cooling in an ice bath, the reaction is carefully quenched by the dropwise addition of a saturated sodium bicarbonate solution. The resulting amino diol can then be extracted and purified.
Caption: Reduction of an aminoisophthalate ester derivative.
Conclusion
Aminoisophthalate esters are highly versatile and synthetically useful building blocks. The presence of both a reactive amino group and two ester functionalities allows for a wide array of chemical transformations. By carefully choosing reaction conditions and reagents, researchers can selectively modify each of these functional groups to construct a diverse range of molecules, from complex heterocyclic compounds and bioactive molecules to high-performance polymers. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling them to fully harness the synthetic potential of aminoisophthalate esters in their research endeavors.
Safety Operating Guide
Proper Disposal of Dimethyl 2-Aminoisophthalate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of dimethyl 2-aminoisophthalate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2][3] Therefore, it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[2] Adherence to institutional and local regulations is paramount throughout the handling and disposal process.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, eye protection, and face protection.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1][2] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing. If the person feels unwell, call a poison center or doctor.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[4] The following steps provide a general operational plan for its collection and disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Empty Container Disposal:
Disposal of Contaminated Materials
Any materials, such as labware or personal protective equipment, that are contaminated with this compound must also be treated as hazardous waste.[5] These items should be placed in a sealed and properly labeled container for disposal through the EHS office.
Accidental Release Measures
In the event of a spill, immediately alert personnel in the area.[1] For a dry spill, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material into a labeled container for disposal.[1] For a wet spill, absorb the material with an inert substance and place it in a suitable disposal container.[2] Prevent the spill from entering drains or waterways.[1] The area should then be washed with large amounts of water.[1]
Quantitative Data
| Data Parameter | Value | Source |
| pH for Drain Disposal | 5.5 - 10.5 (General Guideline) | [7] |
| Maximum Accumulation Volume | 55 gallons | [6] |
Experimental Protocols
Detailed experimental protocols for the neutralization or deactivation of this compound are not provided in the referenced safety data sheets or general disposal guidelines. The standard and required procedure is to transfer the chemical waste to a licensed disposal facility that is equipped to handle such materials.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
Essential Safety and Operational Guide for Handling Dimethyl 2-aminoisophthalate
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Dimethyl 2-aminoisophthalate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to the recommended PPE is mandatory to ensure personal safety.
| Hazard Statement | GHS Classification | Required Personal Protective Equipment (PPE) |
| H315: Causes skin irritation | Skin Irritant, Category 2 | Chemical-resistant gloves (e.g., Nitrile rubber), Lab coat/protective clothing |
| H319: Causes serious eye irritation | Eye Irritant, Category 2A | Safety glasses with side-shields or goggles, Face shield if splashing is a risk |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | N95 dust mask or higher-level respirator, Use in a well-ventilated area or fume hood |
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent exposure and maintain the chemical's integrity. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2]
Operational Steps for Safe Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Dispensing: Carefully weigh or measure the required amount of this compound within a fume hood to control dust. Avoid generating dust.[2]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[2]
-
Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4] Keep the container tightly sealed when not in use.[1][2]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Procedural Steps |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2] Clean the spill area with soap and water. |
| Major Spill | Evacuate the area and alert emergency personnel. Prevent the spill from entering drains or waterways.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant.[1] Do not mix with other waste. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container. |
| Empty Containers | Handle uncleaned containers as you would the product itself.[5] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled according to institutional guidelines. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
